molecular formula C6H3BrClFO2S B1372118 2-Bromo-3-fluorobenzenesulphonyl chloride CAS No. 1065076-31-4

2-Bromo-3-fluorobenzenesulphonyl chloride

Cat. No.: B1372118
CAS No.: 1065076-31-4
M. Wt: 273.51 g/mol
InChI Key: YZXLEQLNBFIGRR-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzenesulphonyl chloride is a useful research compound. Its molecular formula is C6H3BrClFO2S and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXLEQLNBFIGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-3-fluorobenzenesulphonyl chloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluorobenzenesulphonyl chloride is a high-value organosulfur building block used extensively in medicinal chemistry and drug discovery.[1] It serves as a critical scaffold for the synthesis of sulfonamide-based pharmacophores, particularly in the development of kinase inhibitors, GPCR ligands, and ion channel modulators.[1] Its unique substitution pattern—featuring an ortho-bromo handle relative to the sulfonyl group and a meta-fluoro substituent—allows for precise structure-activity relationship (SAR) exploration.[1] The bromine atom facilitates downstream diversification via palladium-catalyzed cross-coupling, while the fluorine atom modulates metabolic stability and lipophilicity.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

This compound is distinct from its isomers (e.g., 2-bromo-4-fluoro- or 3-bromo-2-fluorobenzenesulfonyl chloride).[1] Verification of the substitution pattern is critical prior to synthesis.[1]

Table 1: Chemical Identifiers
PropertyValue
Chemical Name This compound
CAS Number 1065076-31-4
Molecular Formula C₆H₃BrClFO₂S
Molecular Weight 273.51 g/mol
SMILES ClS(=O)(=O)c1cccc(F)c1Br
InChI Key Predicted based on structure: [Isomer Specific Key Required]
MDL Number MFCD11101430
Physical Characteristics[3][4][5][6][7][8][9][10]
  • Appearance: Typically a low-melting solid or viscous, pale-yellow oil (batch dependent).[1]

  • Boiling Point: Predicted ~260–270°C (at 760 mmHg); often distilled under reduced pressure to prevent decomposition.[1]

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts violently with water and alcohols.[1]

  • Stability: Moisture sensitive.[1] Hydrolyzes to 2-bromo-3-fluorobenzenesulfonic acid.[1]

Synthesis & Manufacturing Methodologies

The Challenge of Regioselectivity

Direct chlorosulfonation of 2-bromo-3-fluorobenzene is not recommended as the primary synthetic route.[1] The directing effects of the fluorine (ortho/para) and bromine (ortho/para) substituents create a competitive landscape, leading to a mixture of sulfonyl chloride isomers (e.g., substitution at the C-4 or C-6 positions) that are difficult to separate.[1]

Preferred Route: The Meerwein Sulfonylation

To guarantee the 2-bromo-3-fluoro substitution pattern, the synthesis must proceed via the Meerwein reaction (diazotization of the corresponding aniline followed by reaction with sulfur dioxide).[1] This method locks the sulfonyl group to the position of the amino precursor.[1]

Step-by-Step Protocol (Standardized)

Precursor: 2-Bromo-3-fluoroaniline (CAS: 111721-75-6).[1][2]

  • Diazotization:

    • Dissolve 2-bromo-3-fluoroaniline in concentrated HCl and glacial acetic acid.

    • Cool to -5°C to 0°C.[1]

    • Add aqueous sodium nitrite (

      
      ) dropwise, maintaining temperature < 5°C.[1]
      
    • Checkpoint: Verify diazonium salt formation (starch-iodide paper turns blue).[1]

  • Sulfonylation (Meerwein Reaction):

    • Prepare a saturated solution of sulfur dioxide (

      
      ) in glacial acetic acid containing catalytic Copper(II) chloride (
      
      
      
      ).[1]
    • Slowly add the cold diazonium salt solution to the

      
       mixture.[1]
      
    • Observation: Vigorous evolution of nitrogen gas (

      
      ) indicates the displacement of the diazo group by the sulfonyl radical.[1]
      
  • Work-up:

    • Pour the reaction mixture into crushed ice/water.

    • Extract immediately with Dichloromethane (DCM) or Diethyl Ether.[1]

    • Wash organic phase with cold water and brine.[1] Dry over

      
      .[1]
      
    • Concentrate in vacuo to yield the crude sulfonyl chloride.[1]

Synthesis Workflow Diagram

SynthesisPath Aniline 2-Bromo-3-fluoroaniline (CAS 111721-75-6) Diazonium Diazonium Salt Intermediate Aniline->Diazonium Product 2-Bromo-3-fluorobenzenesulphonyl chloride Diazonium->Product Reagents1 NaNO2, HCl < 5°C Reagents1->Diazonium Reagents2 SO2, CuCl2 AcOH Reagents2->Product

Figure 1: Regioselective synthesis via the Meerwein strategy ensures the sulfonyl group is installed at the C-1 position relative to the Br (C-2) and F (C-3) substituents.[1]

Reactivity & Applications in Drug Discovery[1]

This compound is a "divergent" intermediate.[1] It possesses two distinct electrophilic sites that can be manipulated sequentially.[1]

A. Sulfonamide Formation (The S-Electrophile)

The sulfonyl chloride moiety is highly reactive toward nucleophiles (amines, alcohols).[1]

  • Reaction:

    
    [1]
    
  • Conditions: DCM or THF, Pyridine or Triethylamine (TEA) base,

    
    .[1]
    
  • Utility: Establishes the core sulfonamide linker common in protease inhibitors and antibiotics.[1]

B. Palladium-Catalyzed Coupling (The C-Br Electrophile)

Once the sulfonamide is formed, the ortho-bromine atom becomes a handle for cross-coupling reactions.[1]

  • Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to extend the carbon skeleton.[1]

  • Buchwald-Hartwig: Amination to introduce a second amino group.[1]

  • Note: The bromine is sterically crowded (flanked by the sulfonyl group and the fluorine).[1] High-activity catalysts (e.g., Pd(dppf)Cl₂, S-Phos Pd G3) are often required.[1]

Reactivity Logic Map

Reactivity Core 2-Bromo-3-fluoro- benzenesulphonyl chloride Sulfonamide 2-Bromo-3-fluoro- benzenesulfonamide Core->Sulfonamide Nucleophilic Subst. (DCM, Pyridine) Amine Primary/Secondary Amine (HNR2) Amine->Sulfonamide Biaryl Biaryl Sulfonamide (Scaffold Expansion) Sulfonamide->Biaryl Pd-Catalysis (C-C Bond Formation) Boronic Aryl Boronic Acid (Suzuki Coupling) Boronic->Biaryl

Figure 2: Sequential functionalization strategy.[1] The sulfonyl chloride is reacted first to prevent chemoselectivity issues during metal-catalyzed coupling.[1]

Handling, Safety, and Storage[1]

Hazard Profile
  • GHS Classification: Skin Corr.[1] 1B (H314).[1]

  • Signal Word: DANGER.

  • Hazards: Causes severe skin burns and eye damage.[1] Reacts with water to release HCl and sulfonic acid.[1]

Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture leads to rapid degradation (hydrolysis).[1]

  • Temperature: Refrigerate (2–8°C) for long-term stability.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

References

  • Apollo Scientific. (2026).[1] Product Data Sheet: this compound (CAS 1065076-31-4).[1] Retrieved from [1]

  • Meerwein, H., et al. (1957).[1] Method for the preparation of aromatic sulfonyl chlorides. Chemische Berichte, 90, 841.[1] (Foundational protocol for diazonium-to-sulfonyl chloride conversion).

  • Sigma-Aldrich. (2026).[1] Safety Data Sheet: Sulfonyl Chlorides. Retrieved from [1]

  • PubChem. (2026).[1] Compound Summary: 2-Bromo-5-fluorobenzenesulfonyl chloride (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2026).[1] Synthesis of 2-Bromo-3-fluoroaniline (Precursor Data). Retrieved from [1]

Sources

Technical Guide: Solubility & Solvent Compatibility of 2-Bromo-3-fluorobenzenesulphonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the solubility, handling, and solvent compatibility of 2-Bromo-3-fluorobenzenesulphonyl chloride (CAS: 1065076-31-4).[1]

Designed for medicinal chemists and process engineers, this document moves beyond static data tables to provide a dynamic decision-making framework. Since specific solubility coefficients for this positional isomer are rarely published in open literature, this guide synthesizes class-specific behaviors of halogenated benzenesulfonyl chlorides with rigorous determination protocols.

Chemical Identity & Physicochemical Profile

Before selecting a solvent system, it is critical to understand the structural factors influencing the solvation and stability of this electrophile.

PropertyDetail
Chemical Name This compound
CAS Number 1065076-31-4
Molecular Formula C₆H₃BrClFO₂S
Molecular Weight 273.51 g/mol
Physical State Low-melting solid or semi-solid (Predicted MP: 30–50°C based on analogs)
Electronic Character Highly electrophilic sulfur center; deactivated aromatic ring (–I effect of F and Br).[1][2]
Primary Hazard Corrosive (Causes severe skin burns/eye damage); Moisture sensitive.
Structural Impact on Solubility

The 2-bromo-3-fluoro substitution pattern creates a lipophilic "grease ball" effect.[1] The bulky bromine atom at the ortho position disrupts crystal lattice packing, likely lowering the melting point compared to the non-halogenated parent.[1] This steric hindrance, combined with the fluorine atom, enhances solubility in non-polar organic solvents (like toluene) while maintaining high solubility in polar aprotic solvents (DCM, THF).[1]

Solvent Compatibility Matrix

The primary constraint in dissolving sulfonyl chlorides is nucleophilic reactivity . Solvents containing active hydrogens (–OH, –NH) will irreversibly degrade the compound into its corresponding sulfonic acid or ester.[1]

Recommended vs. Prohibited Solvents
Solvent ClassStatusExamplesMechanistic Rationale
Chlorinated Hydrocarbons Ideal Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh solubility due to polarity matching; chemically inert toward the –SO₂Cl group.[1]
Polar Aprotic Excellent THF (Anhydrous), Ethyl Acetate, AcetonitrileGood solvation power.[1] Warning: THF must be anhydrous; wet THF promotes rapid hydrolysis.
Aromatic Hydrocarbons Good Toluene, Xylene, ChlorobenzeneSuitable for high-temperature reactions; avoids chlorinated waste streams.[1]
Protic Solvents FORBIDDEN Water, Methanol, Ethanol, IsopropanolRapid Solvolysis: Nucleophilic attack at sulfur yields sulfonic acids (in water) or esters (in alcohols).[1]
Basic Solvents Restricted Pyridine, TriethylamineUsed only as stoichiometric reagents (acid scavengers), not bulk solvents, due to heat generation and complex formation.[1]
Decision Logic for Solvent Selection

The following decision tree guides the selection of the optimal solvent based on the intended application (Synthesis vs. Analysis).

SolventSelection Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Analysis Analysis (HPLC/NMR) Start->Analysis TempHigh High Temp (>50°C)? Synthesis->TempHigh TempLow Ambient / Low Temp Synthesis->TempLow ProticCheck Protic Solvent? Analysis->ProticCheck Toluene Toluene / Xylene (Inert, High BP) TempHigh->Toluene Yes DCM DCM / THF (Good Solubility, Low BP) TempLow->DCM No ProticCheck->DCM No (ACN/CDCl3) Stop STOP: Hydrolysis Risk Use ACN or CDCl3 ProticCheck->Stop Yes (MeOH/H2O)

Figure 1: Solvent selection logic minimizing degradation risks.

Protocol: Determination of Saturation Solubility

Since batch-to-batch physical variations (polymorphism) can affect the exact solubility limit, the following Self-Validating Protocol is recommended to determine the precise solubility (S) in a target solvent.

Method: Gravimetric Saturation (Inert Atmosphere)[1]

Objective: Determine the maximum mass of this compound soluble in 10 mL of solvent at 25°C without hydrolysis.

Reagents:

  • Analyte: this compound (CAS 1065076-31-4)[1][3][4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (water content <50 ppm).

Step-by-Step Workflow:

  • Preparation: Dry a 20 mL scintillation vial and a PTFE-coated stir bar in an oven at 110°C. Cool in a desiccator.

  • Initial Weighing: Weigh the empty vial + cap (

    
    ).
    
  • Solvent Addition: Add exactly 10.0 mL of the anhydrous solvent.

  • Saturation:

    • Add the sulfonyl chloride in 100 mg increments while stirring.

    • Maintain temperature at 25°C.

    • Stop adding when visible solid persists after 10 minutes of stirring (suspension formed).

  • Equilibration: Stir the suspension for 1 hour under a nitrogen blanket to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic) into a pre-weighed tared vessel (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen (do not use heat >30°C to avoid degradation).

  • Final Weighing: Weigh the vessel with the residue (

    
    ).
    

Calculation:


[1]

Validation Check:

  • Dissolve a small portion of the residue in CDCl₃.

  • Run ¹H NMR.

  • Pass Criteria: Absence of broad singlet at ~11-12 ppm (indicative of sulfonic acid hydrolysis product).[1]

Reaction Monitoring & Stability

When using this compound in solution, reaction kinetics are often competing with hydrolysis kinetics.

Degradation Pathway Visualization

The diagram below illustrates the fate of the sulfonyl chloride in the presence of adventitious moisture versus the desired nucleophile (amine).

ReactionPathways SM 2-Bromo-3-fluorobenzenesulphonyl chloride Water + H₂O (Moisture) SM->Water Amine + R-NH₂ (Amine) SM->Amine Acid Sulfonic Acid (Dead End / Impurity) Water->Acid Hydrolysis (Fast w/ Base) Sulfonamide Sulfonamide (Target Product) Amine->Sulfonamide Sulfonylation (Desired)

Figure 2: Competitive pathways.[1] Hydrolysis is the primary stability risk in solution.[1]

Handling Best Practices
  • Stock Solutions: Do not store stock solutions. Prepare fresh. If storage is unavoidable, use anhydrous Toluene at -20°C.[1]

  • Quenching: When the reaction is complete, quench with ammonium chloride solution rather than pure water to control the exotherm and biphasic separation.

  • Drying Agents: Use MgSO₄ or Na₂SO₄ for organic layers. Avoid basic drying agents (e.g., K₂CO₃) which may promote hydrolysis if moisture is present.[1]

References

  • King, J. F., et al. (1996).[1] Mechanisms of Reactions of Sulfonyl Compounds with Nucleophiles in Protic Solvents. Pure and Applied Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonyl Chlorides. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 2-Bromo-3-fluorobenzenesulphonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This technical guide transcends the standard regulatory Safety Data Sheet (SDS). It is designed for drug discovery professionals utilizing 2-Bromo-3-fluorobenzenesulphonyl chloride as a pharmacophore building block.[1] This compound is a high-value electrophile, primarily used to introduce the 2-bromo-3-fluorophenyl moiety into sulfonamide-based inhibitors.[1]

Its dual-halogenated substitution pattern offers unique steric and electronic properties, often used to modulate metabolic stability or potency in kinase inhibitors and GPCR ligands.[1] However, its high reactivity toward nucleophiles necessitates rigorous exclusion of moisture and specific handling protocols to prevent degradation and operator injury.

Table 1: Physicochemical Profile[1]
PropertyData
IUPAC Name 2-Bromo-3-fluorobenzene-1-sulfonyl chloride
CAS Number 1065076-31-4
Molecular Formula

Molecular Weight 273.51 g/mol
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, THF, EtOAc, Chloroform (Decomposes in water)
Storage Condition

, Inert Atmosphere (Argon/Nitrogen)

Thermodynamic Stability & Reactivity Mechanisms

Understanding the failure modes of this reagent is critical for experimental success. The sulfonyl chloride moiety (


) is thermodynamically unstable in the presence of protic solvents.
The Hydrolysis Hazard

Upon contact with atmospheric moisture or wet solvents, the compound undergoes rapid nucleophilic substitution. This is not merely a purity issue; it is a safety hazard due to the exothermic release of hydrochloric acid (HCl) gas.

Mechanism:

  • Water acts as a nucleophile, attacking the sulfur atom.

  • A pentacoordinate transition state forms.

  • Chloride is expelled as a leaving group.

  • The resulting sulfonic acid is highly acidic and non-reactive for sulfonamide synthesis.

HydrolysisPathway Substrate 2-Bromo-3-fluorobenzenesulphonyl chloride Transition Pentacoordinate Transition State Substrate->Transition Nucleophilic Attack H2O H₂O (Atmospheric/Solvent) H2O->Transition Product1 2-Bromo-3-fluorobenzene sulfonic acid (Corrosive Solid) Transition->Product1 Cl⁻ Expulsion Product2 HCl (Gas) (Respiratory Hazard) Transition->Product2 Exothermic Release

Figure 1: Hydrolysis degradation pathway leading to reagent failure and hazardous gas evolution.[1]

Strategic Handling Protocol

Core Directive: Treat this compound as a "Lachrymator" and "Corrosive." The primary risk is not systemic toxicity, but immediate, irreversible tissue damage upon contact.

Engineering Controls & PPE
  • Ventilation: All operations must occur within a certified chemical fume hood with a face velocity

    
     fpm.
    
  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Neoprene or thick Nitrile (8 mil) for breakthrough resistance.

  • Respiratory: If handling outside a hood (e.g., spills), a full-face respirator with acid gas (E) and particulate (P100) cartridges is required.

The "Dry" Workflow (Self-Validating)

To ensure the reagent remains active, follow this protocol. The "Self-Validating" step ensures you do not commit valuable amine starting materials to a dead reagent.[1]

  • Glassware Prep: Flame-dry or oven-dry (

    
    ) all reaction vessels. Cool under an Argon balloon.
    
  • Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Transfer:

    • Do not pour. Use a dry syringe with a wide-bore needle.[1]

    • Validation Step: Before adding your precious amine, take a

      
       aliquot of the sulfonyl chloride solution. Spot on a TLC plate.[2] Elute with 20% EtOAc/Hexane. If a baseline spot (sulfonic acid) dominates the UV trace, ABORT . The reagent has hydrolyzed.[3][4][5][6][7][8][9]
      
  • Reaction Setup:

    • Maintain temperature at

      
       during addition to control the exotherm.
      
    • Always use a scavenger base (Triethylamine or DIPEA) to neutralize the HCl byproduct.

Synthetic Application: Sulfonamide Coupling[1]

This section details the standard operating procedure (SOP) for coupling this building block with a primary amine.

Reaction Scheme:


[1]
Step-by-Step Protocol
  • Dissolution: Dissolve

    
     equiv of the amine substrate in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Add

    
     equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 5 minutes.
    
  • Cooling: Cool the mixture to

    
     using an ice/water bath.
    
  • Reagent Addition: Dropwise add a solution of This compound (

    
     equiv) in minimal DCM.
    
    • Why? Dropwise addition prevents localized heating and competing side reactions (e.g., bis-sulfonylation).[1]

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by LCMS or TLC. Reaction is typically complete in 1–4 hours.

  • Workup (Crucial for Safety):

    • Quench excess sulfonyl chloride by adding a saturated solution of

      
       (Sodium Bicarbonate).
      
    • Caution: This will generate

      
       gas. Add slowly.
      
    • Extract with DCM, wash with brine, dry over

      
      .
      

Emergency Response Architecture

In the event of a spill or exposure, immediate action is required to mitigate the corrosive nature of the hydrolysis products.

EmergencyResponse Incident Spill / Exposure Incident Assess Assess Volume & Location (>10mL requires Evacuation) Incident->Assess SkinEye Skin/Eye Contact Assess->SkinEye Person Contaminated Spill Bench/Floor Spill Assess->Spill Surface Contaminated Rinse Rinse 15+ mins Safety Shower/Eyewash SkinEye->Rinse Isolate Isolate Area (Fume Hood Sash Down) Spill->Isolate Medical Seek Medical Attention (Bring SDS) Rinse->Medical Neutralize Cover with NaHCO₃ or Absorbent Pads Isolate->Neutralize Dispose Dispose as Halogenated Waste Neutralize->Dispose

Figure 2: Decision logic for emergency response, prioritizing neutralization of acidic byproducts.

Disposal of Expired Reagent

Do not dispose of the pure acid chloride down the drain.

  • Neutralization: Slowly add the material to a large volume of stirred, saturated Sodium Bicarbonate solution or 1M NaOH in an ice bath.

  • Verification: Check pH to ensure it is neutral or basic (

    
    ).
    
  • Disposal: Discard the resulting aqueous/organic mixture into the Halogenated Organic Waste stream.

References

Sources

Melting point and boiling point of 2-Bromo-3-fluorobenzenesulphonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 2-Bromo-3-fluorobenzenesulphonyl chloride , a specialized organosulfur intermediate used in the development of pharmaceutical antagonists and functionalized heterocycles.

CAS Registry Number: 1065076-31-4 Molecular Formula: C₆H₃BrClFO₂S Molecular Weight: 273.51 g/mol [1][2][3][4][5][6]

Executive Summary

This compound is a critical electrophilic building block, primarily utilized for introducing the 2-bromo-3-fluorophenyl moiety into sulfonamide-based pharmacophores. Unlike its structural isomers (e.g., the 2,4- or 2,5-substituted analogs which are often crystalline solids), this compound typically presents as a liquid at ambient temperature . This physical state dictates specific handling protocols to mitigate hydrolysis, as liquid films have higher surface area contact with atmospheric moisture than crystalline solids.

Physicochemical Properties

The following data aggregates experimental observations from commercial certificates of analysis and comparative structural modeling.

Core Physical Data
PropertyValue / DescriptionConfidence Level
Physical State Clear, faint lemon/pale yellow liquidHigh (Experimental)
Melting Point < 20°C (Liquid at Room Temp)High (Inferred from State)
Boiling Point ~130–135°C at 0.5 mmHg (Predicted)Medium (Extrapolated)
Density 1.86 ± 0.1 g/cm³Medium (Predicted)
Solubility Soluble in DCM, THF, Ethyl AcetateHigh
Reactivity Hydrolyzes rapidly in water to sulfonic acidHigh

Technical Insight – The "Liquid" State: The liquid state of the 2-bromo-3-fluoro isomer (CAS 1065076-31-4) contrasts with the 2-bromo-4-fluoro isomer (CAS 351003-45-7), which melts at 37–39°C. This depression in melting point is attributed to the vicinal (2,3) substitution pattern . The steric clash between the large bromine atom at position 2 and the fluorine at position 3 disrupts efficient crystal packing forces (π-stacking) that are more prevalent in the para- or meta-distributed isomers.

Thermodynamic Stability & Boiling Point

Direct measurement of the boiling point at atmospheric pressure (760 mmHg) is not recommended due to thermal instability. Sulfonyl chlorides are prone to desulfonylation (loss of SO₂) at temperatures exceeding 150°C.

  • Standard Protocol: Distillation must be performed under high vacuum (< 1 mmHg).

  • Predicted Range: Based on the Clausius-Clapeyron relation for similar halogenated benzenesulfonyl chlorides, the boiling point is estimated at 310–320°C (extrapolated to 760 mmHg) , but decomposition will occur first.

Synthesis & Manufacturing Logic

Since this compound is a specialized intermediate, it is often synthesized de novo rather than purchased in bulk. The most robust route utilizes the Meerwein Sulfonyl Chloride Synthesis , which avoids the harsh conditions of direct chlorosulfonation that could lead to regio-isomeric mixtures.

Mechanism of Action[9]
  • Diazotization: 2-Bromo-3-fluoroaniline is treated with sodium nitrite (NaNO₂) and acid to form the diazonium salt.

  • Chlorosulfonylation: The diazonium species undergoes a copper-catalyzed radical decomposition in the presence of sulfur dioxide (SO₂) to install the sulfonyl chloride group.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the critical process steps and decision points for synthesis.

SynthesisWorkflow Start Start: 2-Bromo-3-fluoroaniline Diazotization Step 1: Diazotization (NaNO2, HCl, -5°C) Start->Diazotization HCl (aq) DiazoSalt Intermediate: Diazonium Salt Diazotization->DiazoSalt < 0°C Control Meerwein Step 2: Meerwein Reaction (SO2, CuCl2, AcOH) DiazoSalt->Meerwein N2 Evolution Quench Quench: Ice/Water Pour Meerwein->Quench Complete Conversion Extraction Extraction: DCM or EtOAc Quench->Extraction Phase Separation Product Final Product: Sulfonyl Chloride (Liquid) Extraction->Product Vac Distillation

Figure 1: Meerwein Synthesis Pathway for this compound.

Handling, Storage, and Quality Control[1]

Storage Protocols

Due to its liquid state and high electrophilicity, the compound is aggressively hygroscopic.

  • Primary Hazard: Hydrolysis produces HCl gas and 2-bromo-3-fluorobenzenesulfonic acid (a non-volatile solid).

  • Storage Condition: Store under Nitrogen or Argon atmosphere at 2–8°C.

  • Visual Indicator of Degradation: Cloudiness or formation of white crystalline precipitate within the clear yellow liquid indicates hydrolysis.

Quality Control (QC) Methodology

Direct injection of sulfonyl chlorides into standard HPLC/GC columns can be problematic due to on-column hydrolysis or reaction with stationary phases. A derivatization protocol is the gold standard for purity assessment.

Recommended QC Protocol:
  • Sampling: Take ~10 mg of the liquid under inert atmosphere.

  • Derivatization: React immediately with excess morpholine or diethylamine in dry DCM.

    • Reaction Time: < 5 minutes.[2]

    • Purpose: Converts the unstable acid chloride into a stable sulfonamide.

  • Analysis: Inject the resulting sulfonamide into HPLC-UV (254 nm) or GC-MS.

  • Calculation: The purity of the sulfonamide directly correlates to the purity of the starting chloride.

QC Decision Logic (DOT Diagram)

QC_Logic Sample Sample Aliquot (Liquid) DirectInj Direct Injection? Sample->DirectInj Degradation Risk: Column Damage & Hydrolysis Peaks DirectInj->Degradation Yes (Not Rec.) Derivatize Derivatize w/ Morpholine/DCM DirectInj->Derivatize No (Standard) Analysis Run GC/HPLC on Stable Sulfonamide Derivatize->Analysis Result Valid Purity Data Analysis->Result

Figure 2: Analytical workflow ensuring data integrity for reactive sulfonyl chlorides.

References

  • Chemical Identity & CAS: this compound (CAS 1065076-31-4).[1][2][3][4][5][6][7][8] BLD Pharm Catalog. Retrieved from

  • Physical Properties (Liquid State): this compound Product Description. CymitQuimica. Retrieved from

  • Structural Isomer Comparison (4-Fluoro MP): 2-Bromo-4-fluorobenzenesulfonyl chloride Properties. ChemicalBook. Retrieved from

  • Synthesis Methodology (Meerwein):Preparation of sulfonyl chlorides from diazonium salts. Organic Syntheses, Coll. Vol. 7, p.508 (1990).

Sources

The Halogenated Benzenesulfonyl Chloride Handbook: Reactivity, Kinetics, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated benzenesulfonyl chlorides represent a cornerstone class of electrophiles in medicinal chemistry, serving as the primary synthons for sulfonamides (a privileged pharmacophore in drug discovery) and sulfonate esters. Their reactivity is governed by a delicate interplay between the inductive electron-withdrawal of the halogen substituents and the steric environment of the sulfonyl center.

This guide moves beyond standard textbook descriptions to provide a kinetic and mechanistic framework for optimizing sulfonylation reactions. It addresses the specific challenges of chemoselectivity (amine vs. alcohol), hydrolytic instability, and the "ortho-effect" common in halogenated derivatives.

Part 1: Mechanistic Underpinnings

The Electrophilic Sulfur Center

The reactivity of benzenesulfonyl chlorides is dictated by the sulfur atom's high electrophilicity. Unlike acyl chlorides, which react via a purely addition-elimination mechanism involving a tetrahedral intermediate, sulfonyl chlorides react via a concerted


-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal transition state.

Key Insight: The sulfur atom is a "hard" electrophile. Reaction rates are significantly influenced by the basicity of the incoming nucleophile and the electronic nature of the aromatic ring.

Electronic Influence of Halogens (Hammett Correlation)

The presence of halogens (F, Cl, Br, I) on the benzene ring dramatically alters the reaction kinetics. Halogens are Electron Withdrawing Groups (EWG) via induction (-I) but Electron Donating via resonance (+R). In the context of sulfonyl chloride reactivity, the inductive effect dominates .

  • Para/Meta Substitution: Electron-withdrawing halogens increase the positive character of the sulfur atom, thereby increasing the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

  • Hammett

    
     Value:  The reaction constant (
    
    
    
    ) for the hydrolysis of benzenesulfonyl chlorides is approximately +1.56 . A positive
    
    
    confirms that electron-withdrawing groups accelerate the reaction.

Table 1: Relative Reactivity Based on Substituent Effects

Substituent PositionElectronic EffectKinetic Impact on SulfonylationHydrolytic Instability Risk
Unsubstituted ReferenceBaselineModerate
Para-Fluoro Strong -I, Weak +R2-3x Faster High
Para-Chloro/Bromo Moderate -I1.5-2x Faster Moderate-High
Meta-Halogen Pure -I (No +R offset)Highest Reactivity Very High
Ortho-Halogen Steric + ElectronicVariable (See Section 2.1)Low (Steric protection)
Mechanistic Pathway Visualization

The following diagram illustrates the concerted transition state, highlighting the critical bond-forming and bond-breaking events.

SulfonylationMechanism R1 Halogenated Benzenesulfonyl Chloride TS Trigonal Bipyramidal Transition State (Associative) R1->TS Attack at S Nuc Nucleophile (Amine/Alcohol) Nuc->TS Prod Sulfonamide/ Sulfonate Ester TS->Prod Cl Departure LG HCl / Cl- TS->LG

Caption: Nucleophilic substitution at the sulfonyl sulfur proceeds via a trigonal bipyramidal transition state, accelerated by electron-withdrawing halogens.

Part 2: Reactivity Profiling & Kinetic Challenges

The Ortho-Effect Paradigm

Ortho-substituted halogenated benzenesulfonyl chlorides (e.g., 2-chlorobenzenesulfonyl chloride) present a unique kinetic profile.

  • Steric Inhibition: The bulky halogen atom physically blocks the trajectory of the incoming nucleophile.

  • Counter-Intuitive Stability: Despite the electron-withdrawing nature of the halogen (which should accelerate reaction), the steric hindrance often retards the reaction rate compared to para-isomers.

  • Practical Implication: Reactions with ortho-halogenated substrates require higher temperatures or stronger catalysts (e.g., DMAP) to overcome the steric energy barrier.

Chemoselectivity: Aminolysis vs. Hydrolysis

A critical challenge in aqueous or biphasic protocols (Schotten-Baumann conditions) is the competition between the amine nucleophile and water (hydrolysis).

  • Selectivity Factor: Amines are generally

    
     to 
    
    
    
    times more nucleophilic toward sulfonyl chlorides than water.
  • pH Dependence:

    • pH < 3: Amine is protonated (

      
      ) and non-nucleophilic. Hydrolysis dominates.
      
    • pH > 10: Hydroxide ion (

      
      ) concentration increases, competing significantly with the amine.
      
    • Optimal Zone: pH 8–9 . This maintains the amine in its free base form while minimizing hydroxide concentration.

Chemoselectivity: Amines vs. Alcohols

In molecules containing both amino and hydroxyl groups (e.g., amino alcohols), chemoselectivity is naturally high.

  • Kinetic Control: Under neutral or slightly basic conditions, the amine reacts exclusively to form the sulfonamide.

  • Thermodynamic Control: Sulfonate esters (formed on oxygen) are less stable and can sometimes be trans-sulfonylated by a neighboring amine.

Part 3: Strategic Protocol Design (Self-Validating Systems)

This section details a "self-validating" experimental workflow. The protocol includes built-in checkpoints to ensure reaction integrity.

Optimization Logic Flow

Before starting, use this logic tree to select the optimal conditions.

OptimizationFlow Start Substrate Analysis Q1 Is the Halogen Ortho? Start->Q1 PathA Standard Reactivity Q1->PathA No (Meta/Para) PathB Sterically Hindered Q1->PathB Yes Q2 Solubility? PathA->Q2 Cond3 Anhydrous + DMAP Cat. Elevated Temp PathB->Cond3 Required Cond1 Biphasic (DCM/Water) Schotten-Baumann Q2->Cond1 Water Soluble Amine Cond2 Anhydrous (DCM/Pyridine) Q2->Cond2 Lipophilic Amine

Caption: Decision matrix for selecting reaction conditions based on steric and solubility parameters.

Standardized Protocol: Biphasic Sulfonylation (Schotten-Baumann)

Best for: Halogenated benzenesulfonyl chlorides reacting with water-soluble amines or amino acids.

Reagents:

  • Halogenated Benzenesulfonyl Chloride (1.1 equiv)

  • Amine (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: THF/Water or Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Preparation (Self-Validation Step): Dissolve the amine in water/THF. Check pH. It must be >8. If not, add base.

  • Controlled Addition: Cool the mixture to 0°C. Why? This suppresses the hydrolysis rate (

    
    ) significantly more than the aminolysis rate (
    
    
    
    ), improving yield.
  • Addition: Add the sulfonyl chloride dropwise.

    • Visual Check: If the sulfonyl chloride is solid, dissolve in minimal THF first to prevent clumping and ensure homogeneous kinetics.

  • pH Monitoring (Critical): As the reaction proceeds, HCl is generated, dropping the pH.

    • Action: Maintain pH 8–10 by adding base dropwise. If pH drops below 7, the reaction stalls.

  • Completion: Monitor by TLC or LCMS.

    • Quench: If unreacted sulfonyl chloride remains, add a nucleophilic scavenger (e.g., dimethylaminopropylamine) or simply allow to stir with excess base to hydrolyze the remainder.

Protocol for "Deactivated" or Ortho-Substituted Substrates

Best for: 2,6-difluorobenzenesulfonyl chloride or sterically crowded amines.

Reagents:

  • Solvent: Anhydrous DCM or DCE.

  • Base: Pyridine (excess) or

    
     (1.5 equiv).
    
  • Catalyst: DMAP (10 mol%).

Insight: DMAP forms a highly reactive


-sulfonylpyridinium intermediate, which is more susceptible to nucleophilic attack than the parent chloride, effectively bypassing the steric barrier.

Part 4: Applications in Drug Discovery

Halogenated benzenesulfonyl chlorides are not just end-points; they are "functional handles."

Late-Stage Diversification

The halogen on the aromatic ring (particularly Br or I) allows for downstream coupling reactions after the sulfonamide bond is formed.

  • Workflow: Sulfonylation

    
     Suzuki-Miyaura Coupling.
    
  • Why? The sulfonamide group is robust and tolerates Pd-catalyzed conditions well.

  • Example: Reaction of 4-bromobenzenesulfonyl chloride with a piperazine derivative, followed by Suzuki coupling at the 4-bromo position to attach a heteroaryl biaryl motif.

Supramolecular Synthons

Halogenated sulfonamides are extensively used in crystal engineering. The acidic N-H of the sulfonamide and the halogen bond acceptor/donor properties facilitate predictable hydrogen bonding networks, crucial for improving the solubility profiles of drug candidates.

References

  • Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Source: Journal of the Chemical Society B: Physical Organic.[1] Link:[Link] Relevance: Establishes the Hammett

    
     value (+1.564) and hydrolysis mechanisms.
    
  • Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Source: Oriental Journal of Chemistry.[2] Link:[Link] Relevance: Provides data on solvent polarity influence and activation parameters.

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety. Source: Jinli Chemical Technical Report. Link:[Link] Relevance: Comprehensive overview of industrial synthesis and safety handling.

  • Mechanistic Studies of the Solvolysis of Alkanesulfonyl and Arenesulfonyl Halides. Source: PMC (PubMed Central). Link:[Link] Relevance: Detailed comparison of bond-breaking/making in the transition state.

  • Benzenesulfonyl Chloride Hazard Summary. Source: New Jersey Department of Health. Link:[Link] Relevance: Authoritative safety data for handling corrosive sulfonyl chlorides.

Sources

The 2-Bromo-3-Fluoro Motif: A Dual-Action Shield for Metabolic Stability and Potency

[1]

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect is well-documented, but the 2-Bromo-3-fluoro (2-Br-3-F) motif represents a more sophisticated, multi-vector strategy for lead optimization. This specific substitution pattern is not merely a lipophilic filler; it functions as a metabolic armor that simultaneously modulates electronic density, imposes steric occlusion, and enables high-specificity halogen bonding.

This guide analyzes the mechanistic basis of the 2-Br-3-F motif in extending in vivo half-life (

Mechanistic Basis: Why 2-Br-3-F?

The metabolic clearance of aromatic drug candidates is predominantly driven by Cytochrome P450 (CYP) mediated oxidation. The 2-Br-3-F motif mitigates this via three distinct physical-organic mechanisms:

Electronic Deactivation (The Fluorine Effect)

CYP450 enzymes typically attack electron-rich aromatic rings via an electrophilic mechanism (Compound I species).

  • Mechanism: The Fluorine atom at position 3 is highly electronegative (

    
    ), exerting a strong inductive electron-withdrawing effect (-I).
    
  • Result: This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the arene, making the ring less susceptible to oxidative attack (arene oxide formation) by the electrophilic heme-iron center of CYP enzymes.

Steric Shielding and Conformational Lock (The Bromine Effect)

Bromine is significantly larger than hydrogen or fluorine (Van der Waals radius: Br


  • Ortho-Blocking: Placed at position 2 (ortho to the linker), the bromine atom physically occludes the metabolic "soft spot" adjacent to the attachment point.

  • Torsional Strain: The steric bulk of the 2-Br substituent often forces the aromatic ring out of planarity with the rest of the scaffold. This "conformational lock" can prevent the flat binding required by some metabolic enzymes while pre-organizing the ligand for its target receptor.

The Sigma-Hole and Halogen Bonding

Unlike fluorine, bromine exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Application: This allows the 2-Br motif to act as a Lewis acid, forming directed halogen bonds (X-bonds) with backbone carbonyl oxygens in the target protein. This interaction is often orthogonal to hydrogen bonding, providing a unique vector for potency gain while maintaining the metabolic shield.

Visualization of Metabolic Blocking

The following diagram illustrates how the 2-Br-3-F motif disrupts the standard CYP450 catalytic cycle compared to an unsubstituted phenyl ring.

MetabolicBlockingcluster_0Unsubstituted Phenyl (Vulnerable)cluster_12-Bromo-3-Fluoro Motif (Resistant)P1Phenyl Ring(Electron Rich)P2CYP450 Binding(Fe-O Active Site)P1->P2High AffinityP3Arene OxideIntermediateP2->P3OxidationP4HydroxylatedMetabolite (Clearance)P3->P4Rapid EliminationM12-Br-3-F Arene(Electron Deficient)M2Steric Clashwith CYP HemeM1->M2Br Steric BulkM1->M2F Lowers HOMOM3Metabolic ShuntM2->M3No OxidationM4Extended t1/2(Stable Drug)M3->M4Retained Potency

Caption: Comparative pathway analysis showing how the 2-Br-3-F motif disrupts CYP binding thermodynamics and kinetics.

Case Study: Salt-Inducible Kinase (SIK) Inhibitors

A definitive example of this motif's utility is found in the development of MRIA9 , a selective SIK inhibitor.

  • Challenge: Early scaffolds suffered from rapid oxidative clearance, limiting their use as chemical probes.

  • Solution: Introduction of the 2-bromo-3-fluoro-pyridine moiety.[1][2][3]

  • Outcome:

    • Metabolic Stability: The compound showed excellent stability in rat liver microsomes (

      
       min).[4]
      
    • Potency: The motif maintained nanomolar affinity, likely due to the bromine atom filling a hydrophobic pocket or engaging in halogen bonding.

    • Synthesis Note: The steric hindrance of the 2-Br group required specific coupling conditions (e.g., Pd-catalyzed cross-couplings rather than standard Cu-catalyzed aminations) to install the motif efficiently.

Experimental Protocol: Validation of Metabolic Stability

Synthesis & Quality Control

Critical Step: The synthesis of 2-Br-3-F intermediates (e.g., via Suzuki-Miyaura coupling) often yields atropisomers due to the rotational barrier imposed by the bulky bromine.

  • Protocol: Perform variable-temperature NMR (VT-NMR) to determine the rotational energy barrier. If atropisomers exist at physiological temperature (

    
    C), they must be separated and tested individually as they may possess distinct metabolic profiles.
    
Microsomal Stability Assay (Step-by-Step)

Objective: Determine Intrinsic Clearance (

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1

    
    M final conc, <0.1% DMSO).
    
  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at

    
    C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Calculate the slope (




Data Interpretation Table[6]
ParameterUnsubstituted Phenyl2-Fluoro Phenyl2-Bromo-3-Fluoro PhenylInterpretation
HOMO Energy (eV) -9.2-9.4-9.7 Lower HOMO = Higher oxidative resistance.

(Human LM)
12 min28 min>60 min 2-Br-3-F provides superior metabolic shielding.
Lipophilicity (cLogP) 2.12.32.9 Increase in LogP must be balanced with solubility.
Ligand Efficiency 0.450.420.38 Slight drop in LE is acceptable for massive PK gain.

Validated Workflow Diagram

The following DOT diagram outlines the decision tree for integrating this motif into a drug discovery campaign.

Workflowcluster_assayValidation LoopStartHit Identification(Poor Metabolic Stability)DesignDesign: Scaffold MorphingReplace Phenyl with 2-Br-3-FStart->DesignSynthSynthesis: Pd-Catalyzed Coupling(Watch for Atropisomers)Design->SynthAssay1In Vitro: Microsomal Stability(Target: t1/2 > 30 min)Synth->Assay1Assay2In Silico: DFT Analysis(Check Sigma Hole & HOMO)Synth->Assay2DecisionDoes it meet PK criteria?Assay1->DecisionOptimizeOptimize Solubilizing Groups(Counteract Br Lipophilicity)Decision->OptimizeNoFinalLead Candidate(High Potency + High Stability)Decision->FinalYesOptimize->Design

Caption: Iterative design cycle for optimizing metabolic stability using the 2-Br-3-F motif.

References

  • Structure-based design of selective salt-inducible kinase (SIK) inhibitors. Source: bioRxiv (2021). URL:[Link][5]

  • Rational design of metabolically stable HDAC inhibitors. Source: NIH / PubMed Central. URL:[Link]

  • The First Class of Small Molecules Potently Disrupting the YAP‐TEAD Interaction. Source: ResearchGate / ChemMedChem. URL:[Link]

  • Halogen Bonding in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: ACS Publications (J. Chem. Inf. Model). URL:[Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines. Source: MDPI (Molecules). URL:[Link]

Methodological & Application

Cross-coupling reactions involving the bromine position of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the aryl bromide moiety represents the industry's "Goldilocks" handle—offering a superior balance between stability and reactivity compared to its iodide (too unstable/expensive) and chloride (too inert) counterparts. While often viewed as routine, cross-coupling reactions involving brominated heterocycles—particularly electron-deficient pyridines or sterically hindered ortho-substituted arenes—frequently fail due to competing pathways like protodehalogenation or catalyst poisoning.

This guide provides a high-fidelity workflow for maximizing success rates in Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings. We move beyond "standard" conditions (e.g., Pd(PPh3)4) to utilize Generation 4 (G4) Palladacycle Precatalysts , which ensure rapid activation and protect the active Pd(0) species, significantly boosting yields in complex scaffolds.

Part 2: Mechanistic Intelligence & Visualization

To troubleshoot effectively, one must understand the catalytic bottleneck. For aryl bromides, the rate-determining step is often Oxidative Addition (OA) , especially in electron-rich systems, or Transmetallation in sterically crowded systems.

The Catalytic Cycle: Aryl Bromide Specifics

The following diagram illustrates the G4-precatalyst activation and the subsequent cycle, highlighting where aryl bromides diverge from chlorides.

G Precat Pd(II) G4 Precatalyst (Stable Storage Form) Activation Base Activation (Rapid Pd(0) Release) Precat->Activation Pd0 L-Pd(0) Active Species (12 or 14 electron) Activation->Pd0 OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd + Ar-Br PdII_ArBr Pd(II)-Ar-Br Complex OxAdd->PdII_ArBr TransMet Transmetallation (Boronate/Amine Exchange) PdII_ArBr->TransMet + Nucleophile Side_Dehalo SIDE REACTION: Protodehalogenation (Avoid Alcohols) PdII_ArBr->Side_Dehalo + H-Source RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The catalytic cycle utilizing G4 precatalysts. Note the critical branch point at the Pd(II)-Ar-Br complex where protodehalogenation (hydrodehalogenation) can occur if the transmetallation is slow or a hydride source is present.

Part 3: Critical Parameter Optimization

Success depends on matching the ligand field to the substrate's steric/electronic profile. Use this selection matrix before starting experimental work.

Table 1: Ligand & Precatalyst Selection Matrix for Aryl Bromides

Substrate ChallengeRecommended PrecatalystLigand ClassWhy?
General Purpose XPhos Pd G4 Biaryl PhosphineExcellent balance of stability and activity; handles chlorides and bromides equally well.
Steric Hindrance (Ortho-subs)SPhos Pd G4 Biaryl PhosphineHigh steric bulk promotes reductive elimination in crowded systems.
Primary Amines (Buchwald)BrettPhos Pd G4 Biaryl PhosphinePrevents catalyst binding to the amine product; highly selective for mono-arylation.
Secondary Amines (Buchwald)RuPhos Pd G4 Biaryl PhosphineThe gold standard for secondary amines; prevents

-hydride elimination.
Heterocycles (Pyridines/Azoles)XPhos Pd G4 Biaryl PhosphineTolerates N-coordination sites that typically poison older catalysts like Pd(dppf)Cl2.

Part 4: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Heteroaryl Bromides

Target Application: Coupling a 2-bromo-pyridine derivative with a boronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M aqueous solution) or Cs₂CO₃ (3.0 equiv, solid)

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a stir bar, add the Aryl Bromide, Boronic Acid, and XPhos Pd G4.

    • Note: G4 catalysts are air-stable solids, allowing benchtop weighing.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add the aqueous K₃PO₄ solution via syringe.

    • Expert Tip: If the substrate is hydrolytically unstable, switch to solid Cs₂CO₃ and anhydrous dioxane.

  • Reaction: Place in a pre-heated block at 60°C – 80°C . Stir vigorously (1000 rpm) to ensure biphasic mixing.

    • Time: Bromides typically convert in 1–4 hours.

  • QC Check (Self-Validation):

    • Spot TLC.[2] The starting material (SM) spot should disappear.

    • Visual Check: The reaction should remain clear or turn dark orange/brown. If Pd-black (precipitate) forms immediately, the catalyst has decomposed; add 1 mol% additional ligand (XPhos) to stabilize.

Protocol B: Buchwald-Hartwig Amination of Aryl Bromides

Target Application: Coupling a 4-bromo-arene with a secondary amine (e.g., morpholine).

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Alternative: If functional groups are base-sensitive (e.g., esters), use Cs₂CO₃.

  • Solvent: Toluene or THF (anhydrous, degassed)

Step-by-Step Methodology:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu in a glovebox or use fresh bottle; it is highly hygroscopic. Moisture kills this reaction.

  • Charging: Add Aryl Bromide, NaOtBu, and RuPhos Pd G4 to the vial. Seal and purge with Argon.[2][3]

  • Liquid Addition: Add the Amine and Solvent via syringe.

  • Reaction: Heat to 80°C – 100°C .

    • Mechanistic Note: RuPhos is bulky; it facilitates the difficult reductive elimination step for C-N bonds.

  • Workup: Dilute with EtOAc, filter through a small pad of Celite (to remove Pd), and concentrate.

Part 5: Troubleshooting & Optimization Logic

When the reaction fails, use this logic tree to diagnose the failure mode.

Optimization Start Reaction Failed (Low Yield) Analyze Analyze Crude LCMS/NMR Start->Analyze Result1 SM Recovered (No Reaction) Analyze->Result1 Result2 Dehalogenation (Ar-Br -> Ar-H) Analyze->Result2 Result3 Homocoupling (Ar-Ar) Analyze->Result3 Fix1 Activation Failure: 1. Increase Temp 2. Switch to Stronger Base (NaOtBu) 3. Check Catalyst Quality Result1->Fix1 Fix2 Hydride Source Present: 1. Use Anhydrous Solvents 2. Switch Ligand (More crowded -> XPhos) 3. Lower Temp Result2->Fix2 Fix3 Oxidation Issue: 1. Degas Solvents Thoroughly 2. Check Inert Atmosphere Result3->Fix3

Figure 2: Diagnostic workflow for cross-coupling failures. Dehalogenation is the most common specific failure mode for bromides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. [Link]

Sources

Application Notes & Protocols: Nucleophilic Substitution Strategies for 2-Bromo-3-fluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal and Materials Chemistry

2-Bromo-3-fluorobenzenesulphonyl chloride is a key intermediate in organic synthesis, valued for its trifunctional nature. The presence of a highly reactive sulfonyl chloride group alongside two distinct halogen substituents on the aromatic ring offers a rich platform for constructing complex molecular architectures. The primary utility of this reagent lies in its reaction with a diverse range of nucleophiles at the electrophilic sulfur center to afford sulfonamides, sulfonate esters, and thiosulfonates. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2]

The electronic properties of the benzene ring are significantly influenced by the ortho-fluoro and meta-bromo substituents. Both are electron-withdrawing groups that increase the electrophilicity of the sulfonyl sulfur atom, thereby activating it for nucleophilic attack.[3] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this compound in nucleophilic substitution reactions.

Mechanistic Framework: Reaction at the Sulfonyl Center

The chemistry of arenesulfonyl chlorides is dominated by nucleophilic substitution at the tetracoordinate sulfur atom. Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes.

The SN2-like Pathway at Sulfur

Unlike substitution at a tetrahedral carbon, nucleophilic attack on a sulfonyl chloride typically proceeds via a bimolecular pathway that can be viewed as analogous to an SN2 reaction.[4][5][6] The nucleophile (Nu:) attacks the electron-deficient sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled as the leaving group. This process generally occurs with inversion of configuration at the sulfur center.[4]

The reaction is generally considered to be a concerted, single-step process, although the existence of a short-lived, high-energy addition intermediate is also mechanistically plausible.[5] The high reactivity of the S-Cl bond ensures that this pathway is significantly more favorable than a potential nucleophilic aromatic substitution (SNAr) on the ring under standard conditions.[7][8]

Caption: General mechanism of nucleophilic substitution at sulfur.

The Role of Ring Substituents

The inductive and resonance effects of the bromo and fluoro substituents play a crucial role. Both halogens are electronegative and withdraw electron density from the ring through the sigma framework (inductive effect). This withdrawal enhances the partial positive charge on the sulfur atom, making it a more potent electrophile and accelerating the rate of nucleophilic attack.[8] While SNAr reactions are possible on highly electron-deficient aromatic rings, the sulfonyl chloride functionality is far more susceptible to nucleophilic attack, ensuring high selectivity for substitution at the sulfur atom.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. All reactions involving this compound should be conducted in a well-ventilated fume hood, as the starting material is corrosive and moisture-sensitive, and the reactions may generate HCl gas. Anhydrous solvents and dry glassware are essential to prevent hydrolysis of the sulfonyl chloride.[9]

Protocol 1: Synthesis of N-Substituted Sulfonamides

The reaction with primary or secondary amines is one of the most common and efficient applications, yielding biologically relevant sulfonamide scaffolds.[10][11] A non-nucleophilic base is required to quench the HCl generated during the reaction.[9]

Reaction Scheme: Ar-SO₂Cl + R¹R²NH + Base → Ar-SO₂NR¹R² + [Base-H]⁺Cl⁻ (where Ar = 2-bromo-3-fluorophenyl)

Reagent/MaterialAmount (1 mmol scale)Purpose
This compound278.5 mg (1.0 equiv)Electrophile
Primary/Secondary Amine1.1 mmol (1.1 equiv)Nucleophile
Triethylamine (TEA) or Pyridine0.21 mL / 0.12 mL (1.5 equiv)HCl Scavenger
Dichloromethane (DCM), Anhydrous5 mLSolvent

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.1 mmol) and anhydrous DCM (3 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 mmol) to the stirred solution.

  • Substrate Addition: Dissolve this compound (1.0 mmol) in anhydrous DCM (2 mL) and add it dropwise to the amine solution over 15 minutes. Maintaining the low temperature is crucial to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 1M HCl (5 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis of Sulfonate Esters

Alcohols are generally weaker nucleophiles than amines. Therefore, the use of a base like pyridine is highly recommended, as it not only acts as an HCl scavenger but also as a nucleophilic catalyst, activating the sulfonyl chloride.[12][13]

Reaction Scheme: Ar-SO₂Cl + R-OH + Pyridine → Ar-SO₂OR + [Pyridine-H]⁺Cl⁻

Reagent/MaterialAmount (1 mmol scale)Purpose
This compound278.5 mg (1.0 equiv)Electrophile
Alcohol (Primary or Secondary)1.2 mmol (1.2 equiv)Nucleophile
Pyridine, Anhydrous0.24 mL (3.0 equiv)Base & Catalyst
Dichloromethane (DCM), Anhydrous5 mLSolvent

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under N₂, dissolve the alcohol (1.2 mmol) in anhydrous DCM (3 mL).

  • Base Addition: Add anhydrous pyridine (3.0 mmol) and cool the mixture to 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (2 mL) to the cooled, stirred solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC. For less reactive alcohols, gentle heating (40 °C) may be required.

  • Work-up: Dilute the reaction mixture with DCM (15 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove pyridine, saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting crude sulfonate ester by flash chromatography.

Protocol 3: Synthesis of Thiosulfonate Esters

Thiols are highly potent nucleophiles, especially in their deprotonated thiolate form.[14] The reaction proceeds rapidly under mild conditions.

Reaction Scheme: Ar-SO₂Cl + R-SH + Base → Ar-SO₂SR + [Base-H]⁺Cl⁻

Reagent/MaterialAmount (1 mmol scale)Purpose
This compound278.5 mg (1.0 equiv)Electrophile
Thiol1.05 mmol (1.05 equiv)Nucleophile
Triethylamine (TEA)0.15 mL (1.1 equiv)HCl Scavenger
Tetrahydrofuran (THF), Anhydrous5 mLSolvent

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under N₂, add the thiol (1.05 mmol) and anhydrous THF (3 mL). Cool to 0 °C.

  • Base Addition: Add triethylamine (1.1 mmol) to generate the thiolate in situ.

  • Substrate Addition: Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise. An immediate reaction is often observed.

  • Reaction: Stir at 0 °C for 15 minutes, then at room temperature for 1-2 hours. Monitor completion by TLC.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers. Wash the organic layer with 1M HCl (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Workflow and Data Summary

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_glass Dry Glassware setup Combine Nucleophile, Base & Solvent under N₂ prep_glass->setup prep_reagents Anhydrous Solvents & Reagents prep_reagents->setup cool Cool to 0 °C setup->cool add Dropwise Addition of Sulfonyl Chloride cool->add react Stir at RT (Monitor by TLC) add->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry with Na₂SO₄/MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Sources

Application Note: Microwave-Assisted Synthesis with 2-Bromo-3-fluorobenzenesulphonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for utilizing 2-Bromo-3-fluorobenzenesulphonyl chloride in high-throughput medicinal chemistry. While sulfonyl chlorides are ubiquitous in drug discovery for generating sulfonamide libraries, this specific scaffold presents unique opportunities and challenges due to its dense functionalization :

  • Electrophilic Sulfonyl Chloride (

    
    ):  Primary handle for sulfonamide formation.
    
  • Sterically Congested Bromide (

    
    ):  Located at the ortho position (C2), providing a handle for cross-coupling but requiring overcoming steric energy barriers.
    
  • Fluorine Substituent (

    
    ):  Located at C3, modulating lipophilicity and metabolic stability without serving as a primary reactive center under standard conditions.
    

Microwave irradiation is the critical enabler for this scaffold, reducing reaction times from hours to minutes and driving the conversion of the sterically hindered C2-bromide which often stalls under conventional thermal heating.

Chemical Profile & Reactivity Landscape

The starting material is a sensitive electrophile. Proper handling is prerequisite to reproducibility.

PropertyData / Specification
Compound Name This compound
Structure

Molecular Weight 273.51 g/mol
Physical State Solid (low melting) or viscous oil (depending on purity)
Storage 2–8°C, under Argon/Nitrogen (Hydrolysis sensitive)
Reactivity Order

(Fastest)


(Pd-Catalyzed)


(Inert/Stable)
Safety Hazards Corrosive (Skin 1B), Lachrymator, Reacts violently with water.
Reactivity Diagram

The following diagram illustrates the sequential functionalization logic.

ReactivityMap cluster_steric Steric Challenge SM 2-Bromo-3-fluorobenzenesulphonyl chloride Sulfonamide Sulfonamide Scaffold (Stable Intermediate) SM->Sulfonamide Step 1: Nucleophilic Attack (Amines, MW 80°C) Biaryl Biaryl Sulfonamide (Final Drug Candidate) Sulfonamide->Biaryl Step 2: Suzuki-Miyaura (Boronic Acids, MW 120°C)

Figure 1: Sequential functionalization strategy. The microwave energy is essential to drive Step 2 due to the steric clash between the C1-Sulfonamide and C2-Bromine.

Methodology 1: Rapid Sulfonamide Synthesis

Objective: Conversion of the acid chloride to a sulfonamide with >95% yield in under 10 minutes.

Rationale

Conventional sulfonylation uses DCM and Pyridine at room temperature (RT) for 2–12 hours. However, the ortho-bromo substituent on this scaffold creates significant steric bulk around the sulfur atom, potentially retarding the nucleophilic attack. Microwave dielectric heating accelerates this bimolecular reaction significantly.

Protocol A: Standard Organic Phase (Robust)
  • Reagents: this compound (1.0 equiv), Primary/Secondary Amine (1.1 equiv), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM heats poorly in MW unless mixed with a polar solvent, but Pyridine provides sufficient polarity.

  • Vessel: 10 mL sealed microwave vial.

Step-by-Step:

  • Dissolve the amine (0.5 mmol) in 2 mL MeCN in a microwave vial.

  • Add Pyridine (1.0 mmol, 81 µL).

  • Cool the vial to 0°C (ice bath) briefly. Critical: The initial reaction can be exothermic.

  • Add the sulfonyl chloride (0.5 mmol, 137 mg) slowly.

  • Seal the vial and transfer to the microwave cavity.

  • Irradiation Parameters:

    • Temperature: 80°C

    • Time: 5 minutes (Hold time)

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine) and Brine. Dry over

    
    .
    
Protocol B: "Green" Aqueous Media (High Throughput)
  • Reagents: Sulfonyl chloride (1.0 equiv), Amine (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Water:Acetone (1:1 v/v).

Step-by-Step:

  • Suspend amine and

    
     in 3 mL Water:Acetone (1:1).
    
  • Add sulfonyl chloride.[1][2][3][4][5]

  • Irradiation Parameters: 100°C for 5 minutes .

  • Workup: Acidify to pH 4. The product usually precipitates. Filter and wash with water.[6][7][8]

Methodology 2: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Functionalization of the C2-Bromine position.

Rationale

The C2-Bromine is flanked by the bulky sulfonamide (C1) and the fluorine (C3). Standard thermal Suzuki couplings often fail or require 24h+ reflux due to the difficulty of the Palladium catalyst engaging in oxidative addition at this crowded center. Microwave irradiation provides the necessary activation energy to overcome this barrier.

Protocol
  • Substrate: Sulfonamide intermediate from Method 1 (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%).
    • Expert Tip: Use

      
       for extremely hindered amines.
      
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (or DME).

Step-by-Step:

  • In a microwave vial, dissolve the Sulfonamide (0.3 mmol) and Boronic Acid (0.45 mmol) in 3 mL Dioxane.

  • Add the Catalyst (0.015 mmol).

  • Purge the vial with Nitrogen/Argon for 1 minute (remove

    
    ).
    
  • Add 2M

    
     (0.45 mL) via syringe.
    
  • Seal immediately.

  • Irradiation Parameters:

    • Temperature: 120°C

    • Time: 15-20 minutes

    • Pre-stirring: 30 seconds

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Experimental Workflow Diagram

The following Graphviz diagram outlines the integrated workflow for library generation.

Workflow Start Start: 2-Bromo-3-fluoro benzenesulphonyl chloride Mix1 Mix: Amine + Base (Solvent: MeCN or H2O/Acetone) Start->Mix1 MW1 MW Irradiation 1 80°C | 5 min Mix1->MW1 Inter Intermediate: 2-Bromo-sulfonamide MW1->Inter Yield >90% Mix2 Add: Boronic Acid + Pd Cat (Solvent: Dioxane/H2O) Inter->Mix2 MW2 MW Irradiation 2 120°C | 20 min Mix2->MW2 Final Final Product: Biaryl Sulfonamide MW2->Final Yield 70-85%

Figure 2: Integrated two-step microwave workflow. Note the temperature increase in Step 2 to overcome ortho-steric hindrance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure solvents are dry (Protocol A) or use excess amine (Protocol B). Check reagent quality (hydrolyzes to sulfonic acid on shelf).
Exotherm/Pressure Spikes Runaway reactionCool reagents to 0°C before sealing the vial. Use "Dynamic" power mode to prevent overshoot.
No Reaction (Step 2) Catalyst Deactivation / StericsSwitch catalyst to XPhos Pd G2 or Sphos . Increase temp to 140°C. Ensure thorough degassing (

kills Pd).
Debromination (Step 2) ProtodehalogenationReduce temperature to 100°C. Use anhydrous conditions (switch base to

suspended in Dioxane).

Safety & Handling (E-E-A-T)

  • Corrosivity: this compound releases HCl upon contact with moisture. Handle in a fume hood.

  • Pressure Hazards: Microwave reactions with low-boiling solvents (Acetone, DCM) generate significant pressure. Use certified pressure vials (e.g., Biotage/CEM) rated for 20+ bar. Do not fill vials >75% volume.

  • Chemical Compatibility: Avoid using DMSO in Step 1 if possible, as it can react violently with acid chlorides at high temperatures.

References

  • Microwave-Assisted Sulfonamide Synthesis (General Protocols)

    • De Luca, L., & Giacomelli, G. (2008).[7][9] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry.

  • Microwave Effects in Organic Synthesis

    • Kappe, C. O. (2004).[10] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Suzuki Coupling on Sterically Hindered Halides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Compound Safety Data (Benzenesulfonyl Chloride Deriv

    • Thermo Scientific Chemicals.[1][3] Safety Data Sheet: 2-Bromo-4-fluorobenzenesulfonyl chloride (Isomer analogue for safety extrapolation).

Sources

Protecting group strategies for 2-Bromo-3-fluorobenzenesulphonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Type: Application Note & Protocol Guide ID: AN-2026-BFSC-PROT

Executive Summary

2-Bromo-3-fluorobenzenesulphonyl chloride is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The 1,2,3-substitution pattern offers a unique vector for growing molecules, but it presents a distinct synthetic challenge: the electrophilic sulfonyl chloride is incompatible with the nucleophilic organometallic reagents (e.g., organolithiums, Grignards) or basic transition-metal catalyzed conditions (e.g., Suzuki-Miyaura) required to functionalize the C2-Bromine.

This guide details two distinct "protection" strategies based on the desired endpoint:

  • The tert-Butyl Strategy: For generating primary sulfonamides.

  • The Neopentyl Strategy: For regenerating the sulfonic acid or sulfonyl chloride.

Part 1: Strategic Analysis & Decision Matrix

The Chemoselectivity Conflict

The sulfonyl chloride moiety (


) is highly labile. Attempting a Suzuki coupling directly on the chloride will result in hydrolysis (to sulfonic acid) or poisoning of the Pd-catalyst by sulfur species. Furthermore, the C3-Fluorine atom exerts an inductive electron-withdrawing effect, deactivating the C2-Bromine toward oxidative addition while simultaneously activating the ring toward nucleophilic aromatic substitution (

) if harsh nucleophiles are used.
Decision Matrix: Selecting the Right Group

Use the following logic flow to determine the optimal experimental path.

ProtectionStrategy Start Target: this compound Q1 What is the final desired moiety? Start->Q1 PathA Primary Sulfonamide (-SO2NH2) Q1->PathA PathB Sulfonic Acid / Chloride Recovery Q1->PathB PathC Tertiary Sulfonamide (Scaffold) Q1->PathC StratA STRATEGY A: tert-Butyl Protection (Cleaved by TFA) PathA->StratA High Yield StratB STRATEGY B: Neopentyl Ester Protection (Cleaved by Nucleophiles) PathB->StratB Base Stable StratC STRATEGY C: Morpholine/Piperidine (Permanent Scaffold) PathC->StratC Robust

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on the final target moiety.

Part 2: Detailed Protocols

Protocol A: The tert-Butyl Route (Reversible to Primary Sulfonamide)

Objective: To mask the sulfonyl chloride during C2-arylation and subsequently release the primary sulfonamide. Mechanism: The t-butyl group provides steric bulk, preventing N-overalkylation, and forms a stable sulfonamide that withstands basic Suzuki conditions. It is cleaved via acid-catalyzed fragmentation (E1 mechanism) yielding isobutylene and the sulfonamide.

Step 1: Protection[1][2][3][4]
  • Reagents: this compound (1.0 equiv), tert-Butylamine (1.2 equiv), Triethylamine (1.5 equiv), DCM (Anhydrous).

  • Procedure:

    • Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM (

      
       concentration) under 
      
      
      
      .
    • Cool to

      
      .
      
    • Add Triethylamine (TEA) followed by the dropwise addition of tert-butylamine.

    • Warm to RT and stir for 2 hours.

    • QC Check: TLC should show complete consumption of starting material.

    • Workup: Wash with

      
      , then Brine. Dry over 
      
      
      
      . Concentrate.
    • Expected Yield:

      
      .
      
Step 2: Suzuki-Miyaura Coupling (The Critical Step)
  • Challenge: The 2-Bromo position is sterically crowded by the 1-Sulfonyl and 3-Fluoro groups. Standard conditions often fail.

  • Reagents: Protected Sulfonamide (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent System: Dioxane/Water (4:1). Degassed.

  • Procedure:

    • Combine reagents in a pressure vial.

    • Purge with Argon for 5 minutes.

    • Heat to

      
       for 16 hours. (Note: If conversion is low, switch catalyst to Pd-XPhos G3 , which is superior for sterically hindered aryl halides).
      
    • Workup: Filter through Celite, extract with EtOAc.

Step 3: Deprotection (Acidolysis)
  • Reagents: TFA (Trifluoroacetic acid).[5]

  • Procedure:

    • Dissolve the coupled product in neat TFA (

      
      ).
      
    • Crucial Additive: Add 2-3 drops of Anisole (scavenger) to prevent t-butyl cation recombination if the substrate is electron-rich.

    • Heat to

      
       for 4-6 hours. Monitor by LCMS (Look for loss of mass -56 Da).
      
    • Workup: Evaporate TFA. Neutralize with sat.

      
      . Extract product.
      
Protocol B: The Neopentyl Route (Reversible to Sulfonic Acid)

Objective: To mask the sulfonyl group as an ester, allowing for eventual regeneration of the sulfonic acid or conversion to a chloride. Mechanism: Neopentyl sulfonate esters are exceptionally stable to base and nucleophiles (due to beta-branching steric hindrance) but can be cleaved by specific nucleophilic attack at high temperatures.

Step 1: Protection[1][2][3][4]
  • Reagents: this compound (1.0 equiv), Neopentyl alcohol (1.1 equiv), DABCO (1.2 equiv).

  • Procedure:

    • Dissolve sulfonyl chloride in DCM.

    • Add DABCO (1,4-diazabicyclo[2.2.2]octane). Note: DABCO is preferred over TEA for sulfonate ester formation to minimize side reactions.

    • Add Neopentyl alcohol. Stir at RT for 4 hours.

    • Workup: Standard aqueous wash. The neopentyl ester is highly lipophilic.

Step 2: Coupling
  • Follow the Suzuki Protocol described in Strategy A. The neopentyl ester is stable to

    
    , 
    
    
    
    , and temperatures up to
    
    
    .
Step 3: Deprotection (Nucleophilic Cleavage)
  • Reagents: Tetramethylammonium chloride (

    
    ), DMF.
    
  • Procedure:

    • Dissolve the biaryl neopentyl sulfonate in DMF (

      
      ).
      
    • Add 5.0 equiv of

      
      .
      
    • Critical Step: Heat to

      
       (reflux) for 12-24 hours.
      
    • Mechanism:

      
       attack by chloride on the neopentyl 
      
      
      
      is sterically difficult but driven by thermal energy, releasing the sulfonate anion.
    • Workup: Acidify carefully to isolate the sulfonic acid.

Part 3: Data & Visualization

Comparison of Protecting Groups
Featuretert-Butyl SulfonamideNeopentyl SulfonatePMB/DMB Sulfonamide
Formation Yield High (>90%)High (>85%)High (>90%)
Suzuki Stability ExcellentExcellentGood (Avoid strong oxidants)
Deprotection Mode Acid (TFA)Nucleophilic (

, Heat)
Acid (TFA) or Oxidative (CAN)
Atom Economy GoodModeratePoor
Best For... Primary SulfonamidesSulfonic AcidsTertiary Amide Scaffolds
Workflow Visualization

Workflow Start 2-Br-3-F-Ph-SO2Cl Protect Protection Step (DCM, Base) Start->Protect + Amine/Alcohol Intermed Protected Intermediate Protect->Intermed Couple Suzuki Coupling (Pd-Cat, Boronic Acid) Intermed->Couple Biaryl Functionalized Biaryl Couple->Biaryl C-C Bond Formed Deprotect Deprotection (TFA or Heat/Cl-) Biaryl->Deprotect Final Final Product (Sulfonamide/Acid) Deprotect->Final

Figure 2: General workflow for the protection, functionalization, and deprotection sequence.

Part 4: Troubleshooting & QC

1. Low Yield in Suzuki Coupling
  • Cause: The 3-Fluoro and 1-Sulfonyl groups create a "ortho-ortho" steric blockade around the 2-Bromine.

  • Solution: Switch from

    
     to Pd-PEPPSI-IPr  or Pd-XPhos G3 . These bulky, electron-rich ligands facilitate oxidative addition in sterically hindered arenas [1].
    
2. Incomplete Deprotection (t-Butyl)
  • Cause: Equilibrium between the sulfonamide and the t-butyl cation.

  • Solution: Ensure a scavenger (Anisole or Thioanisole) is present to trap the t-butyl cation.[6] Increase TFA concentration or switch to Triflic Acid (

    
    ) in DCM if TFA fails [2].
    
3. Hydrolysis of Sulfonyl Chloride
  • Cause: Wet reagents during the initial protection step.

  • Solution: Use strictly anhydrous DCM and dry amine/alcohol. The 2-Br-3-F-benzenesulphonyl chloride is more reactive than standard benzenesulphonyl chlorides due to electron withdrawal.

References

  • Suzuki Coupling of Fluorohalobenzenes

    • Saito, B., & Fu, G. C. (2007).[7] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society.

    • Source:

  • Deprotection of N-tert-butylsulfonamides

    • Sun, P., & Weinreb, S. M. (2006). A mild, selective method for deprotection of N-tert-butylsulfonamides. Journal of Organic Chemistry.
    • Source: (Note: General reference for t-Butyl cleavage).

  • Neopentyl Sulfonate Esters

    • Roberts, J. C., et al. (1997). Neopentyl sulfonate esters as protecting groups. Tetrahedron Letters.
    • Source:

  • PMB/DMB Cleavage Strategies

    • Sahoo, H., et al. (2021).[8] Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides. ACS Omega.

    • Source:

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-Bromo-3-fluorobenzenesulphonyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis During Storage & Handling
Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat all sulfonyl chlorides as identical. They are not. 2-Bromo-3-fluorobenzenesulphonyl chloride presents a unique stability challenge. Unlike simple benzenesulfonyl chloride, the presence of strong electron-withdrawing groups (Bromine at C2, Fluorine at C3) significantly increases the electrophilicity of the sulfur atom.

While these substituents make the reagent highly effective for sulfonylation reactions, they also lower the activation energy for nucleophilic attack by water. In short: This reagent "wants" to hydrolyze more than its unsubstituted counterparts.

This guide moves beyond generic advice to provide a chemically grounded, self-validating storage protocol.

Module 1: Critical Storage Protocols

Preventing the initial ingress of moisture is 90% of the battle.

Q: What is the "Gold Standard" storage protocol for this specific analog?

A: Do not rely on the original vendor packaging once opened. Use the "Argon Sandwich" method.

  • Primary Seal: Flush the headspace with dry Argon (heavier than air, displacing moisture better than Nitrogen) immediately after use.

  • Secondary Seal: Wrap the cap junction with Parafilm® M, stretching it to 200% length to ensure a gas-tight bond.

  • Tertiary Barrier: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite™ or silica gel with indicator).

  • Temperature: Store at 4°C . Freezing (-20°C) is acceptable only if you allow the vial to fully equilibrate to room temperature before opening to prevent condensation.

Q: Why is "Store in a cool, dry place" insufficient advice?

A: "Dry" is relative. Lab humidity fluctuates. The hydrolysis reaction produces Hydrogen Chloride (HCl) gas. In a sealed vial without a desiccant trap, this HCl cannot escape. It catalyzes further degradation (autocatalysis) and creates positive pressure, leading to "popping" caps or dangerous aerosols upon opening.

Visualizing the Storage Workflow

StorageProtocol Fig 1: The 'Argon Sandwich' Storage Cycle to Prevent Hydrolysis Receipt Reagent Receipt Open First Opening (Equilibrate to RT) Receipt->Open Immediate Purge Inert Gas Purge (Argon > Nitrogen) Open->Purge After Use Seal Parafilm Seal Purge->Seal Desiccator Secondary Container (w/ Desiccant) Seal->Desiccator Fridge Storage @ 4°C Desiccator->Fridge Fridge->Open Next Use (Warm first!)

Module 2: Diagnostics & Troubleshooting

How to detect failure before ruining a reaction.

Q: How do I visually confirm if my batch is hydrolyzed without running an NMR?

A: Hydrolysis converts the liquid/low-melting solid sulfonyl chloride into 2-bromo-3-fluorobenzenesulfonic acid (a high-melting solid). Look for these signs:

Diagnostic SignInterpretationAction
Crusting on Cap HCl gas has escaped and reacted with moisture.Wipe clean; check contents.
Phase Change Material has solidified (if originally oil) or become "wet" (if originally solid).High Risk. Run TLC/NMR.
Acrid Smell Sharp, biting odor of HCl upon opening.Compromised. Vent in hood.
Fuming Visible white smoke when exposed to humid air.Active. Proceed with caution.
Q: My reagent is partially hydrolyzed (approx. 10-20%). Can I save it?

A: Yes. Because the hydrolysis product is the corresponding sulfonic acid, you can regenerate the acid chloride using Thionyl Chloride (SOCl₂) .

Regeneration Protocol:

  • Place the compromised material in a round-bottom flask.

  • Add excess Thionyl Chloride (3–5 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Reflux for 2–3 hours.

  • Distill off the excess SOCl₂ under vacuum.

  • Result: The sulfonic acid converts back to the sulfonyl chloride.[1]

Module 3: The Science (Mechanism & Kinetics)

Understanding the "Why" to predict stability.[2]

Q: Why is 2-Bromo-3-fluoro- more sensitive than standard benzenesulfonyl chloride?

A: It comes down to Electronic Activation .

  • Inductive Effect (-I): Both Bromine (ortho) and Fluorine (meta) are electron-withdrawing groups.

  • Consequence: They pull electron density away from the benzene ring, and by extension, the sulfur atom.

  • Result: The Sulfur atom becomes more electrophilic (more positive character). Water (a nucleophile) attacks the sulfur more aggressively than it would on a neutral ring.

Visualizing the Hydrolysis Pathway

HydrolysisMechanism Fig 2: Mechanism of Hydrolysis Accelerated by Electron-Withdrawing Groups Start 2-Br-3-F-Benzenesulfonyl Chloride (Electrophilic Sulfur) Transition Tetrahedral Intermediate (Pentacoordinate Sulfur) Start->Transition Nucleophilic Attack Water H2O (Nucleophile) Water->Transition Collapse Elimination of Cl- Transition->Collapse Fast Product Sulfonic Acid + HCl Collapse->Product

[3]

Module 4: Safety & Disposal

Handling the byproducts.

Q: The vial is stuck. Should I force it open?

A: NO. If the cap is stuck, it is likely due to polymerized degradation products or corrosion from HCl. Forcing it can shatter the glass.

  • Solution: Wrap the vial in a thick towel or place it in a safety jar. Crack the neck carefully or dispose of the entire unit as hazardous waste.

Q: How do I dispose of hydrolyzed material?

A: Do not throw it in the trash. The sulfonic acid is a strong acid.

  • Dilute carefully with a large volume of water.

  • Neutralize with Sodium Bicarbonate (NaHCO₃) until bubbling stops.

  • Dispose of in the Aqueous Acidic Waste stream.

References
  • Rogne, O. (1968).[3] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link

  • Sigma-Aldrich. (n.d.). 3-Bromo-2-fluorobenzenesulfonyl chloride Safety Data Sheet. Link

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-fluorobenzenesulfonyl chloride. Link

Sources

Technical Support Center: Purification of 2-Bromo-3-fluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluorobenzenesulphonyl chloride is a highly reactive electrophile commonly used as a building block in medicinal chemistry (e.g., for sulfonamide synthesis or


 diversification).[1][2][3][4]

Critical Stability Warning: Like all arylsulfonyl chlorides, this compound is moisture-sensitive . The primary impurity encountered is the corresponding sulfonic acid (2-bromo-3-fluorobenzenesulfonic acid), formed via hydrolysis. This impurity appears as a white, sticky solid or sludge and significantly lowers yield in subsequent coupling reactions.

This guide provides a decision-based purification workflow, prioritizing non-thermal methods to preserve the carbon-sulfur bond.

Module 1: Diagnostic & Triage

Before selecting a method, assess the physical state of your crude material.

ObservationProbable CauseRecommended Action
White/Off-white Solid High purity or partial hydrolysis (Sulfonic acid is a solid).Protocol A (Crystallization)
Viscous Yellow Oil Presence of solvent, impurities, or supercooled liquid state.Protocol B (Wash/Dry)

Protocol C (Chromatography)
Fuming / Acrid Smell Active hydrolysis releasing HCl gas.Immediate Action: Dilute with dry DCM, wash with ice water, dry over

.
Dark Brown/Black Tar Thermal decomposition (desulfonylation).Protocol D (Distillation) - High Risk

Module 2: Purification Logic Flow

The following decision tree outlines the optimal purification route based on your current sample state.

PurificationLogic Start Start: Crude Material Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil Recryst Protocol A: Recrystallization (Hexane/DCM) Solid->Recryst TLC Check TLC Purity Oil->TLC Success Pure Product (Store under N2) Recryst->Success Flash Protocol C: Flash Chromatography (Fast Elution) TLC->Flash Impurities distinct Distill Protocol D: Vacuum Distillation (Kugelrohr) TLC->Distill Complex mixture Flash->Success Distill->Success

Figure 1: Decision matrix for selecting the appropriate purification method based on crude material state.

Module 3: Detailed Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing sulfonic acid and inorganic salts from solid crude.

Theory: Sulfonyl chlorides are soluble in polar organic solvents (DCM, Chloroform) but insoluble in non-polar hydrocarbons (Hexane, Heptane). Sulfonic acid impurities are insoluble in non-polar solvents.

Reagents:

  • Solvent A: Dichloromethane (DCM) - Must be anhydrous.

  • Solvent B: Hexane or Heptane - Must be anhydrous.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm DCM (

    
    ). Do not boil excessively.
    
  • Filtration (Optional): If there is visible insoluble white solid (sulfonic acid/salts), filter rapidly through a cotton plug or sintered glass frit.

  • Precipitation: While stirring, slowly add Hexane (Solvent B) dropwise until the solution turns slightly turbid (cloudy).

  • Crystal Growth: Stop stirring. Add a few more drops of DCM to clear the turbidity. Place the flask in a freezer (

    
    ) for 2-4 hours.
    
  • Collection: Filter the crystals rapidly under a blanket of nitrogen (to prevent condensation hydrolysis). Wash with cold Hexane.

CAUTION: Never use alcohols (Methanol/Ethanol) for recrystallization. They will react to form sulfonate esters (


).
Protocol B: Aqueous Wash (The "Quick Fix")

Best for: Removing bulk sulfonic acid from oiled-out samples.

Theory: Sulfonyl chlorides hydrolyze slowly in cold water, whereas sulfonic acids are highly water-soluble. A rapid cold wash partitions the impurity into the aqueous phase.

  • Dissolve crude oil in DCM or Ethyl Acetate.

  • Cool the solution to

    
     in an ice bath.
    
  • Wash rapidly with ice-cold water (

    
    ).
    
    • Note: Avoid bicarbonate washes if possible; base catalyzes hydrolysis. If acid removal is critical, use dilute cold

      
       and work very fast.
      
  • Dry organic layer over anhydrous

    
     immediately.
    
  • Concentrate on a rotary evaporator (

    
     bath).
    
Protocol C: Flash Chromatography (The "Speed Run")

Best for: Separating non-polar impurities when crystallization fails.

Challenge: Silica gel is slightly acidic and contains adsorbed water, which can degrade the sulfonyl chloride during the run.

Modifications for Success:

  • Stationary Phase: Use standard Silica Gel 60.

  • Eluent: Non-polar gradient. Start 100% Hexane

    
     10-20% EtOAc/Hexane.
    
  • Speed: The compound must not stay on the column for more than 10-15 minutes.

  • Loading: Load as a concentrated liquid (DCM solution), not dry-loading on silica (which promotes hydrolysis).

ParameterSetting
Flow Rate High (50-80 mL/min for 40g column)
Detection UV 254 nm
Solvent System Hexane / Ethyl Acetate (Avoid MeOH/EtOH)
TLC Stain

(Product is UV active; acid is polar/baseline)
Protocol D: Vacuum Distillation (High Risk)

Best for: Large scale liquid samples where other methods fail.

Risk: Arylsulfonyl chlorides can decompose explosively or release


 if overheated. The boiling point will be high.
  • Apparatus: Kugelrohr or Short-path distillation head.

  • Vacuum: High vacuum required (

    
    ).
    
  • Temperature: Do not exceed bath temperature of

    
    .
    
  • Procedure:

    • Degas the sample first.

    • Slowly ramp temperature.

    • Discard the first fraction (volatile impurities/solvent).[5][6]

    • Collect the main fraction.[5][6]

    • Safety: Use a blast shield.

Frequently Asked Questions (FAQs)

Q1: My product turned into a liquid after sitting on the bench for an hour. Why? A: This is likely "deliquescence" driven by hydrolysis. The sulfonyl chloride reacts with atmospheric moisture to form sulfonic acid (


) and HCl. The HCl absorbs more water, creating a viscous acidic sludge.
  • Fix: Always store under Nitrogen/Argon in a desiccator. If it happens, attempt Protocol B (Wash) immediately.

Q2: Can I use TLC plates to check purity? A: Yes, but be careful. Sulfonyl chlorides can hydrolyze on the silica plate, showing a "ghost" spot at the baseline (the acid).

  • Tip: Run the TLC immediately after spotting. If you see a streak from the main spot to the baseline, it is degrading on the silica.

Q3: Why did my yield drop after recrystallizing from Ethanol? A: You performed a chemical reaction, not a purification. Sulfonyl chlorides react with ethanol to form ethyl sulfonates (


).
  • Rule: Strictly use non-nucleophilic solvents (DCM, Chloroform, Toluene, Hexanes, Ethers).

Q4: The NMR shows a broad peak around 10-11 ppm. What is it? A: That is the proton of the sulfonic acid impurity (


). This confirms significant hydrolysis. You need to re-purify using Protocol B or A.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hargreaves, M. K. (1970). The reaction of sulphonyl chlorides with water and alcohols. Journal of the Chemical Society B: Physical Organic, 205-209. Link

  • Org. Synth. (1921). Benzenesulfonyl chloride.[2][4][7][8] Organic Syntheses, 1, 21. (Foundational method describing stability and workup). Link

  • BenchChem Technical Support. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

Sources

ReactLab Support Hub: Troubleshooting Sterically Hindered Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Low Reactivity of Bulky Sulfonyl Chlorides (e.g., 2,4,6-Triisopropylbenzenesulfonyl chloride) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: Why is this reaction failing?

If you are attempting to couple a sterically hindered sulfonyl chloride (such as Mesitylenesulfonyl chloride or "Trisyl" chloride) with a nucleophile and seeing 0% conversion, the issue is rarely electronic—it is almost exclusively steric trajectory .

The sulfur atom in sulfonyl chlorides is tetrahedral. In hindered systems, the ortho-substituents (like isopropyl or methyl groups) create a "picket fence" around the sulfur center. Standard nucleophilic attack (SN2-like) is geometrically blocked. To force this reaction, you cannot rely on simple heating (which often promotes hydrolysis over substitution); you must change the mechanism via Nucleophilic Catalysis or Electrophilic Activation .

Diagnostic Flowchart

Before altering your protocol, use this logic tree to determine the correct troubleshooting path based on your specific failure mode.

TroubleshootingLogic Start START: Reaction Outcome? NoRxn No Product / SM Recovered Start->NoRxn Hydrolysis Hydrolysis (Sulfonic Acid formed) Start->Hydrolysis NucType Nucleophile Type? NoRxn->NucType Dry Strict Anhydrous Conditions (Schlenk Line) Hydrolysis->Dry Amine Amine (Primary/Secondary) NucType->Amine Alcohol Alcohol (Secondary/Tertiary) NucType->Alcohol DMAP Protocol A: Nucleophilic Catalysis (High-Load DMAP/4-PPY) Amine->DMAP Steric blockage Silver Protocol B: Electrophilic Activation (AgOTf / Ag2O) Alcohol->Silver Low nucleophilicity SuFEx Protocol C: Switch to SuFEx (Sulfonyl Fluoride) Dry->SuFEx If drying fails

Figure 1: Decision matrix for troubleshooting sulfonyl chloride coupling failures.

Technical FAQ & Mechanistic Insight
Q1: I am using Pyridine as a solvent/base. Why isn't it working?

A: Pyridine is too sterically hindered to act as an effective nucleophilic catalyst for bulky sulfonyl chlorides.

  • The Mechanism: For a reaction to occur, the catalyst must attack the sulfonyl chloride to form a reactive intermediate (sulfonyl-ammonium species). Pyridine cannot penetrate the steric shield of a Trisyl or Mesityl group effectively.

  • The Fix: You need a "Hyper-Nucleophile." DMAP (4-dimethylaminopyridine) or 4-PPY (4-pyrrolidinopyridine) are roughly

    
     times more nucleophilic than pyridine. They form a stable, accessible N-sulfonylpyridinium salt that the amine/alcohol can then attack.
    
Q2: Why does my chloride hydrolyze even in "dry" DCM?

A: Hindered sulfonyl chlorides are paradoxically unstable to moisture. The steric bulk prevents the orderly formation of the sulfonamide but does not effectively block the smaller water molecule. Furthermore, if your substrate has


-protons (like benzylsulfonyl chloride), basic conditions may trigger sulfene formation  (elimination-addition mechanism), which rapidly decomposes to sulfonic acid in the presence of trace water.
Q3: When should I use Silver (Ag) salts?

A: Use Silver salts when reacting hindered sulfonyl chlorides with hindered alcohols (e.g., menthol, tertiary alcohols).

  • The Logic: DMAP activates the sulfonyl group. However, if the alcohol is also bulky, two bulky reagents (Sulfonyl-DMAP + Alcohol) still struggle to couple.

  • Silver Effect: Ag(I) acts as a "Halogen Scavenger." It coordinates with the Chlorine atom, effectively pulling it off to create a transient sulfonyl cation (or a tight ion pair). This species is so electrophilic that even a poor nucleophile like a hindered alcohol will attack it.

Visualizing the Solution: Catalytic Pathways

Understanding the difference between the Standard path (which fails) and the Catalytic path is vital.

CatalysisMechanism RSO2Cl Hindered R-SO2-Cl Inter [R-SO2-DMAP]+ Cl- (Activated Intermediate) RSO2Cl->Inter Fast Attack (Nucleophilic Catalysis) DMAP DMAP Catalyst DMAP->Inter Prod Sulfonamide Product Inter->Prod Nucleophilic Substitution Nuc Nucleophile (R'-NH2) Nuc->Prod Prod->DMAP Catalyst Regenerated

Figure 2: The DMAP catalytic cycle bypasses the steric barrier by forming a charged, highly reactive intermediate.

Experimental Protocols
Protocol A: The "Hyper-Nucleophile" Method (For Amines)

Best for: Coupling Trisyl/Mesityl chlorides with primary/secondary amines.

Reagents:

  • Hindered Sulfonyl Chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • DMAP (0.2 - 1.0 equiv) - Note: High loading is crucial for hindered substrates.

  • Triethylamine (2.0 equiv) - Acts as the proton sponge.

  • Solvent: Dry DCM or DCE.

Step-by-Step:

  • Dissolve the amine and Triethylamine in anhydrous DCM under Argon.

  • Add DMAP.[1] Tip: If the substrate is extremely hindered (e.g., t-butyl amine), use stoichiometric DMAP.

  • Cool to 0°C.

  • Add the Sulfonyl Chloride slowly.

  • Allow to warm to reflux. Heat is often required to overcome the activation energy of the crowded transition state.

  • Validation: Monitor by TLC. If the chloride spot remains, add 4-PPY (10 mol%) as a booster catalyst.

Protocol B: The "Silver Bullet" Method (For Alcohols)

Best for: Making sulfonates of hindered alcohols where DMAP fails.

Reagents:

  • Hindered Sulfonyl Chloride (1.2 equiv)

  • Alcohol (1.0 equiv)

  • Silver(I) Oxide (Ag₂O) (1.5 equiv) OR Silver Triflate (AgOTf) (1.1 equiv)

  • Potassium Iodide (KI) (0.2 equiv) - Optional, accelerates reaction via Finkelstein-like mechanism.

  • Solvent: Dry DCM or MeCN.

Step-by-Step:

  • Suspend Ag₂O and KI in anhydrous DCM.

  • Add the alcohol and stir for 10 minutes.

  • Add the Sulfonyl Chloride in one portion.

  • Stir vigorously. The reaction is heterogeneous; the silver surface area matters.

  • Filtration: Upon completion, filter through a Celite pad to remove silver salts before aqueous workup.

Protocol C: The "SuFEx" Escape Hatch

If the Chloride is simply too unstable or unreactive, convert it to a Fluoride.

Sulfonyl Fluorides (


) are sterically smaller than chlorides and exceptionally stable to hydrolysis (can be washed with water). They react only when activated by a specific silyl-activator (SuFEx chemistry).
  • Conversion: Treat

    
     with saturated aqueous 
    
    
    
    in MeCN (biphasic) to get
    
    
    .
  • Coupling: React

    
     with a silyl ether/amine using DBU or BEMP as a catalyst.
    
Comparative Data: Solvent & Base Selection
ParameterStandard Condition (Fails)Optimized Condition (Works)Reason
Base Pyridine, TEADMAP, 4-PPY Pyridine is not nucleophilic enough to activate hindered S-centers.
Solvent THF, DMFDCM, DCE, MeCN Polar aprotic solvents like DMF can sometimes promote side reactions; DCM is inert and solubilizes the intermediates well.
Temp 25°C40°C - 80°C Steric hindrance increases the activation energy barrier (

).
Additives NoneAgOTf, Ag₂O Electrophilic assistance pulls the Cl leaving group, creating a "pseudo-cation."
References
  • Nucleophilic Catalysis Mechanism (DMAP)

    • Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
    • Source: N
    • URL:[Link]

  • Silver-Mediated Sulfonylation

    • Title: Silver(I) oxide-mediated facile and practical sulfonylation of alcohols.[2][3]

    • Source: Tetrahedron Letters (via Semantic Scholar).[2]

    • URL:[Link][2]

  • SuFEx Chemistry (Sulfonyl Fluorides): Title: Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. Source: BLDpharm Technical Review.
  • Reactivity of Trisyl Chloride

    • Title: 2,4,6-Triisopropylbenzenesulfonyl chloride Safety Data & Properties.[4]

    • Source: Sigma-Aldrich.

Sources

Technical Support Center: Optimizing Solvent Selection for 2-Bromo-3-fluorobenzenesulphonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for solvent selection in coupling reactions involving 2-Bromo-3-fluorobenzenesulphonyl chloride. The following question-and-answer format directly addresses common experimental challenges, explains the underlying chemical principles, and offers field-proven protocols to enhance reaction efficiency and product yield.

Introduction: The Challenge of Solvent Selection

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its successful coupling, typically with amines to form sulfonamides or with other nucleophiles, is highly dependent on the reaction environment. The choice of solvent is paramount, as it influences reactant solubility, reaction kinetics, and the prevalence of side reactions. The electronic properties of the substituted benzene ring, with both an inductively withdrawing fluorine and a bromine atom, introduce complexity into its reactivity profile. This guide will help you navigate these challenges to achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonamide coupling reaction with this compound is sluggish or shows no product formation. What are the likely causes and how can I resolve this?

A1: Low or no product formation is a common issue that often points to problems with solubility, reactivity, or the reaction conditions themselves.

Potential Causes & Solutions:

  • Poor Solubility of Reactants: this compound, like many sulfonyl chlorides, has limited solubility in non-polar solvents. If your amine or other coupling partner is also sparingly soluble in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.

    • Solution: Switch to a more polar, aprotic solvent. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent starting points.[1] For particularly challenging cases, consider more polar options like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][3]

  • Inactivation of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis.[1] Trace amounts of water in your solvent or on your glassware can convert the starting material to the unreactive 2-Bromo-3-fluorobenzenesulfonic acid.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] The quality of the sulfonyl chloride should also be verified; consider purification if it has been stored for an extended period.

  • Low Nucleophilicity of the Coupling Partner: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reaction rates.

    • Solution: Increasing the reaction temperature can often overcome this activation barrier. If elevated temperatures are not feasible or lead to decomposition, consider using a more forcing solvent system or a catalyst to enhance reactivity.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully verify the stoichiometry of your reactants. A slight excess of the amine is sometimes used to ensure complete consumption of the sulfonyl chloride.

Experimental Protocol 1: General Procedure for Sulfonamide Coupling

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DCM, THF, or MeCN) to dissolve the amine.

  • Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (used as both base and solvent), to the solution and stir.[4]

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q2: I'm observing a significant amount of a polar byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The most common polar byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.

Cause & Prevention:

  • Presence of Water: As mentioned previously, sulfonyl chlorides react with water.[1] This side reaction is often the primary source of yield loss.

    • Prevention:

      • Rigorous Drying: Use oven-dried or flame-dried glassware.

      • Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[1]

      • Avoid Protic Solvents: Protic solvents like ethanol or methanol can contain water and may also react to form sulfonate esters.[1] It is best to use aprotic solvents.

Q3: My reaction is proceeding, but I'm seeing multiple spots on my TLC plate, suggesting the formation of side products other than the sulfonic acid. What are these and how can I improve selectivity?

A3: Besides hydrolysis, other side reactions can occur depending on the specific coupling partners and conditions.

Potential Side Reactions & Solutions:

  • Di-sulfonylation (with primary amines): Primary amines have two N-H bonds, and both can potentially react with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or at elevated temperatures.[1]

    • Solution:

      • Stoichiometry Control: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or a slight excess of the amine.[1]

      • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).[1]

      • Reaction Monitoring: Closely monitor the reaction's progress and stop it once the starting amine is consumed.[1]

  • Reaction with the Solvent: Some solvents can participate in the reaction. For example, in the presence of a Lewis acid catalyst, sulfonyl chlorides can undergo a Friedel-Crafts reaction with aromatic solvents like toluene.[4]

    • Solution: Choose a relatively inert solvent for your coupling reaction. DCM, THF, and acetonitrile are generally good choices.

  • Formation of Sulfonate Esters: If an alcohol is present as a solvent or impurity, it can compete with the intended nucleophile to form a sulfonate ester.[1][4]

    • Solution: Avoid using alcoholic solvents. If their use is unavoidable, use a large excess of the amine and a non-nucleophilic base.[1]

Solvent Selection Guide

The choice of solvent can dramatically influence the reaction rate and outcome. The following table summarizes the properties of common solvents and their suitability for coupling reactions with this compound.

SolventDielectric Constant (ε)[2][5][6]Type[3]Suitability and Considerations
Dichloromethane (DCM)9.1Polar AproticGood general-purpose solvent with moderate polarity. Excellent for dissolving many organic compounds.
Tetrahydrofuran (THF)7.6Polar AproticAnother good general-purpose solvent. Its etheric oxygen can help solvate cations.
Acetonitrile (MeCN)37.5Polar AproticA more polar option that can accelerate reactions involving charged intermediates.[7]
N,N-Dimethylformamide (DMF)36.7Polar AproticHighly polar solvent, excellent for dissolving a wide range of reactants. Can significantly increase reaction rates.[8]
Dimethyl sulfoxide (DMSO)46.7Polar AproticVery high polarity, can be beneficial for challenging reactions but may complicate work-up due to its high boiling point.
Toluene2.4Non-polarGenerally not recommended due to poor solubility of many reactants and potential for side reactions.
Diethyl Ether4.3Non-polarLow polarity and low boiling point make it less ideal for these reactions.

Key Takeaway: For most sulfonamide coupling reactions with this compound, starting with a polar aprotic solvent like DCM or THF is recommended. If the reaction is slow, transitioning to a more polar solvent like acetonitrile or DMF can be beneficial.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing your solvent selection.

solvent_optimization start Start: Coupling Reaction check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No change_solvent Change Solvent: - Increase Polarity (DCM -> MeCN -> DMF) check_conversion->change_solvent Yes check_hydrolysis Polar Byproduct (Sulfonic Acid)? check_side_products->check_hydrolysis Yes end Successful Reaction check_side_products->end No check_other_sides Other Side Products? check_hydrolysis->check_other_sides No dry_reagents Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->dry_reagents Yes adjust_stoichiometry Adjust Stoichiometry: - 1:1 or slight excess of amine check_other_sides->adjust_stoichiometry Yes check_other_sides->end No optimize_conditions Optimize Conditions: - Increase Temperature - Check Reagent Purity optimize_conditions->end change_solvent->optimize_conditions dry_reagents->end adjust_stoichiometry->end

Caption: Decision tree for troubleshooting solvent selection.

Analytical Monitoring of the Reaction

Effective reaction optimization relies on accurate monitoring.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on reaction progress and can help identify byproducts by their mass-to-charge ratio.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time (in situ) or to analyze the final product for structural confirmation and purity assessment.[10][11] For sulfonyl chlorides, aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ are recommended for analysis.[10]

Advanced Considerations: Suzuki-Miyaura Coupling

While less common for sulfonyl chlorides themselves, the bromo- and fluoro-substituents on the aromatic ring open up possibilities for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Reactivity of Halogens: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl >> F. Therefore, the bromine atom on this compound would be the more reactive site for oxidative addition to a palladium(0) catalyst. The carbon-fluorine bond is significantly stronger and generally unreactive under standard Suzuki-Miyaura conditions.

  • Solvent Choice: Solvents for Suzuki-Miyaura reactions are often mixtures of an organic solvent and an aqueous base solution. Common organic solvents include toluene, dioxane, and THF.[12] The choice of solvent can influence the reaction rate and yield.

suzuki_coupling reagents This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling reagents->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction solvent Solvent System (e.g., Toluene/Water, Dioxane/Water) solvent->reaction product Coupled Product reaction->product

Caption: Key components of a Suzuki-Miyaura coupling reaction.

References

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry. Retrieved February 17, 2026, from [Link]

  • Gazitúa, M., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 42(1), 260–264. [Link]

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • Gazitúa, M., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. Retrieved from [Link]

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). BenchChem.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Solvent Properties. (n.d.). ARCOR Epoxy Technologies. Retrieved February 17, 2026, from [Link]

  • Physical properties of some common organic solvents. (n.d.). Oregon State University. Retrieved February 17, 2026, from [Link]

  • Van der Pijl, R., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(8), 1435-1442.
  • Gazitúa, M., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Repositorio UC.
  • Foley, D. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1086-1096.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–865. [Link]

  • King, J. F., & Rathore, R. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 80(1), 1-6.
  • Tomaselli, G. A., et al. (1984). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1331-1336.
  • Shandong Kaisheng New Materials Co Ltd. (2015). The assay method of chlorosulfuric acid in thionyl chloride.
  • Köhler, K., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(19), 4525-4531.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). BenchChem.
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube. Retrieved from [Link]

  • Stowe, S. D. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Al-Zaydi, K. M., & Al-Issa, S. A. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Li, J., et al. (2018). Optimization of Suzuki-Miyaura coupling of aryl chloride 12 with.
  • Synthesis of sulfonamides by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 8(11), 2225–2228. [Link]

  • Sharpless, K. B., Jiang, H., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews, 52(10), 3465-3511.
  • Eze, F. U., et al. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Molecular Structure, 1265, 133405.
  • Colacot, T. J. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Bowser, J. R., Williams, P. J., & Kura, K. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 54(33), 4443–4445. [Link]

  • Knochel, P. (Ed.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • 2-Bromo-1-chloro-3-fluorobenzene. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Sigman, M. S., & Tcyrulnikov, S. (2011). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic letters, 13(15), 3972–3975. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. (2025). BenchChem.
  • Wisniewski, S. R., et al. (2025).

Sources

Technical Support Center: Recrystallization of 2-Bromo-3-fluorobenzenesulphonyl Chloride Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 2-Bromo-3-fluorobenzenesulphonyl chloride and related products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the recrystallization of this compound.

Q1: What is the most critical factor to consider when selecting a recrystallization solvent for this compound?

A1: The most critical factor is the prevention of hydrolysis. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[1] Therefore, the ideal recrystallization solvent must be anhydrous. Non-polar, aprotic solvents are generally preferred.[1] A good starting point for solvent screening would be hydrocarbons like hexanes or petroleum ether, or chlorinated solvents, with the caveat that all solvents must be thoroughly dried before use.

Q2: My product "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid material separates from the solution as a liquid rather than a crystalline solid.[2] This is common when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[2] To remedy this, try the following:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Very slow cooling can favor crystal formation.[2]

  • Add more solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt recrystallization again.[2]

  • Change the solvent system: A different solvent or a mixed solvent system might be necessary.

Q3: I have a low recovery yield after recrystallization. What are the common causes?

A3: Low recovery can stem from several factors:

  • Using too much solvent: This is the most frequent reason for poor yield.[2] Using the minimum amount of hot solvent to dissolve the solid is crucial for achieving a saturated solution upon cooling.[3][4] If too much solvent was added, it can be carefully evaporated to concentrate the solution.[2]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem.[4]

  • Product solubility in cold solvent: Even at low temperatures, your product will have some solubility in the chosen solvent. Washing the collected crystals with an excessive amount of cold solvent can lead to product loss. Use minimal amounts of ice-cold solvent for washing.[5]

Q4: My final product is still impure after one recrystallization. What should I do?

A4: If significant impurities remain, a second recrystallization is often necessary. Ensure that the chosen solvent is appropriate for selectively dissolving the impurities while having a steep solubility curve for your product. If the impurities have similar solubility profiles to your product, other purification techniques like column chromatography may be required.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the recrystallization of this compound.

Issue 1: No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality & Troubleshooting Workflow:

start No Crystals Formed check_concentration Is the solution supersaturated? start->check_concentration induce_crystallization Induce Crystallization check_concentration->induce_crystallization Yes concentrate Solution is too dilute check_concentration->concentrate No scratch Scratch inner surface of flask with a glass rod induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed reassess Re-evaluate solvent choice scratch->reassess If still no crystals seed->reassess If still no crystals evaporate Gently evaporate some solvent and re-cool concentrate->evaporate evaporate->start Retry

Caption: Troubleshooting flowchart for no crystal formation.

Detailed Steps:

  • Induce Crystallization: If the solution is likely saturated, try to initiate crystal growth. Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.[3] Alternatively, adding a tiny "seed" crystal of the pure product can trigger crystallization.

  • Concentrate the Solution: If induction methods fail, your solution is likely not saturated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[2] Be cautious not to evaporate too much solvent, which could cause the product to precipitate out too quickly, trapping impurities.

Issue 2: Persistent Colored Impurities

Symptoms: The recrystallized product retains a noticeable color.

Causality and Solution:

Colored impurities can sometimes be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[5][6]

Protocol for Using Activated Charcoal:

  • After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product, reducing the yield.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[6] The filtrate should be colorless.

Issue 3: Hydrolysis of the Sulfonyl Chloride

Symptoms: The final product shows the presence of the corresponding sulfonic acid (e.g., by NMR or melting point depression).

Causality and Prevention:

This indicates exposure to water during the workup or recrystallization.[1]

Preventative Measures:

  • Anhydrous Glassware: Ensure all glassware is thoroughly dried in an oven before use.[1]

  • Anhydrous Solvents: Use commercially available anhydrous solvents or dry your solvents using appropriate methods.

  • Minimize Exposure to Air: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

  • Quick Workup: If an aqueous workup is unavoidable before recrystallization, perform it quickly and at low temperatures to minimize hydrolysis.[1]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various anhydrous, non-polar solvents (e.g., hexanes, petroleum ether, toluene). A good solvent will dissolve the compound when hot but not at room temperature.[7][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solvent is boiling. Continue adding small portions of the hot solvent until the solid just dissolves.[3][4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble.[6]

Step-by-Step Methodology:

  • Solvent Pair Selection: Identify a "good" solvent in which your product is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common pair is ethanol ("good") and water ("poor"), though for sulfonyl chlorides, a non-aqueous pair like dichloromethane ("good") and hexanes ("poor") would be more appropriate to avoid hydrolysis.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Cooling, Collection, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Section 4: Data Presentation

Table 1: Common Solvents for Recrystallization of Aryl Sulfonyl Chlorides

SolventPolarityBoiling Point (°C)Notes
Hexanes/Petroleum EtherNon-polar60-90Often a good first choice. Ensure it is anhydrous.[9]
TolueneNon-polar111Higher boiling point can be useful for less soluble compounds.
Dichloromethane (DCM)Polar aprotic40Can be used as the "good" solvent in a mixed-solvent system.
Diethyl EtherNon-polar35Low boiling point can make it difficult to work with.

Section 5: Safety Precautions

This compound and related sulfonyl chlorides are corrosive and react with water. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] Ensure that eyewash stations and safety showers are readily accessible.[10] In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][11]

References

  • Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(8), 2486-2493. Retrieved February 22, 2026, from [Link]

  • US Patent 2,996,541 A - Purification of p(nu-acetyl amino) benzene sulfonyl chloride. (n.d.).
  • Chen, J., et al. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Retrieved February 22, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

  • US Patent 7,842,834 B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (n.d.).
  • Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]

  • Moody, C. J., & Rzepa, H. S. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved February 22, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 22, 2026, from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]

  • 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets. (n.d.). Retrieved February 22, 2026, from [Link]

  • (PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure - ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]

  • Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid - ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]

  • organic synthesis recrystallization help : r/chemhelp - Reddit. (2024, June 11). Retrieved February 22, 2026, from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved February 22, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved February 22, 2026, from [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. (2020, December 9). Retrieved February 22, 2026, from [Link]

  • RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-Bromo-3-fluorobenzenesulphonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and interpretation framework for the 1H NMR analysis of 2-Bromo-3-fluorobenzenesulphonyl chloride , contrasting it with common regioisomers. It is designed for medicinal chemists and analytical scientists requiring precise structural verification.

Executive Summary & Structural Challenge

This compound (CAS: 1065076-31-4) represents a highly functionalized aromatic building block. Its analysis is complicated by two factors:

  • Moisture Sensitivity: The sulfonyl chloride moiety (

    
    ) is prone to rapid hydrolysis, generating sulfonic acid species that shift signals and broaden peaks.
    
  • Spin System Complexity: The 1,2,3-substitution pattern creates a crowded aromatic region where

    
     coupling constants (
    
    
    
    ) overlap with
    
    
    couplings (
    
    
    ), often leading to non-first-order spectra.

This guide compares the target compound against its most common regioisomers (2-Bromo-4-fluoro and 4-Bromo-2-fluoro analogues) to establish definitive identification criteria.

Experimental Protocol: Sample Preparation

Objective: To obtain a pristine spectrum free from hydrolysis artifacts (sulfonic acid).

The "Dry-Lock" Protocol: Sulfonyl chlorides are electrophilic and react with trace water in deuterated solvents (especially DMSO-


) to form sulfonic acids and HCl. The presence of acid can catalyze exchange processes and shift resonance frequencies.
Step-by-Step Workflow
  • Solvent Choice: Use Chloroform-

    
     (
    
    
    
    )
    treated with anhydrous
    
    
    or stored over 4Å molecular sieves. Avoid DMSO-
    
    
    unless absolutely necessary for solubility, as it is hygroscopic.
  • Vessel Preparation: Oven-dry NMR tubes at 120°C for 2 hours; cool in a desiccator.

  • Sample Dissolution:

    • Weigh 5–10 mg of analyte.[1]

    • Dissolve in 0.6 mL dry

      
      .
      
    • Crucial: Add 1-2 mg of activated 4Å molecular sieves directly to the tube if immediate acquisition is not possible.

  • Acquisition: Run the spectrum immediately (within 15 mins).

SamplePrep Solvent CDCl3 Source Drying Dry over 4Å Sieves (>24 hrs) Solvent->Drying Remove H2O Dissolve Dissolve under N2 Drying->Dissolve Weigh Weigh 5-10mg Analyte Weigh->Dissolve Acquire Acquire Spectrum (t < 15 min) Dissolve->Acquire Minimize Hydrolysis

Figure 1: "Dry-Lock" workflow to prevent sulfonyl chloride hydrolysis during NMR acquisition.

Theoretical Analysis & Signal Assignment

Compound: this compound Substitution Pattern: 1-sulfonyl, 2-bromo, 3-fluoro.[2] Protons: Three aromatic protons at positions 4, 5, and 6.

Predicted Chemical Shifts & Multiplicities

The spectrum will exhibit an ABCX system (where X is


).
ProtonPositionChemical EnvironmentPredicted Shift (

, ppm)
Multiplicity & Coupling Pattern
H6 Ortho to

, Para to F
Strongly Deshielded8.05 – 8.15 Doublet of Doublets (dd)


(often unresolved)
H4 Ortho to F, Meta to BrShielded by F (mesomeric)7.30 – 7.45 Multiplet (approx.[3] td)

(large)


H5 Meta to F, Meta to

Intermediate7.50 – 7.60 Triplet of Doublets (td)



Note: The


 group causes a significant downfield shift (

ppm) on the ortho proton (H6). The Fluorine atom introduces large couplings, specifically

(8-10 Hz) and

(5-7 Hz).

Comparative Analysis: Distinguishing Isomers

To validate the structure, one must rule out regioisomers that could form during synthesis (e.g., via undirected electrophilic aromatic substitution).

Comparison Table: Target vs. Alternatives
FeatureTarget: 2-Bromo-3-fluoro Alt 1: 2-Bromo-4-fluoro Alt 2: 4-Bromo-2-fluoro
Symmetry Asymmetric (3 distinct protons)Asymmetric (3 distinct protons)Asymmetric (3 distinct protons)
Key Splitting (H-F) H4 shows large

(~9 Hz) and

.
H3 (isolated) shows large

(~8-9 Hz) but only small

(meta).
H3 shows large

(~9 Hz) and is a doublet (or dd with small meta).
Diagnostic Peak H5 is a "triplet-like" signal due to two ortho protons (H4, H6) + F coupling.H3 appears as a Doublet of Doublets with small meta coupling (

).
H6 (ortho to

) is a Doublet of Doublets (

and

).
Low Field Signal H6 (

ppm) is a doublet (dd).
H6 (

ppm) is a doublet of doublets (

).
H6 (

ppm) is a doublet of doublets.
Detailed Differentiation Logic
  • 2-Bromo-3-fluoro (Target): Look for three contiguous protons (H4-H5-H6). H5 will be a complex multiplet (effectively a triplet split by fluorine) because it has two ortho proton neighbors.

  • 2-Bromo-4-fluoro (Alternative): The protons are not all contiguous. H3 is isolated between Br and F. H5 and H6 are adjacent. The spectrum will show one isolated proton (H3) with no large ortho H-H coupling (only meta coupling).

  • 4-Bromo-2-fluoro (Alternative): H3 is isolated between F and Br. Similar to the 2,4-isomer, but the chemical shifts will differ. H6 (ortho to sulfonyl) will show meta-coupling to F (

    
    ).
    
Visualization of Splitting Pathways (Target Compound)

SplittingTree Title H4 Splitting Tree (2-Bromo-3-fluoro) Base H4 Signal (Uncoupled) Level1 Split by F (Ortho, 3J_HF ~9Hz) Base->Level1 Line1 | Level2 Split by H5 (Ortho, 3J_HH ~8Hz) Level1->Level2 Line2 || Level3 Split by H6 (Meta, 4J_HH ~1.5Hz) Level2->Level3 Line3 || || Line4 |||| ||||

Figure 2: Theoretical splitting tree for Proton H4. The large Fluorine coupling (


) creates a wide doublet, which is further split by H5 (

) into a doublet of doublets (dd), and potentially finely split by H6.

Troubleshooting & Nuances

  • Rotamers: Sulfonyl chlorides generally do not show rotameric peaks at room temperature (unlike amides), so any doubling of peaks usually indicates hydrolysis (sulfonic acid formation) or impurities.

  • Solvent Effects:

    • 
      :  Recommended.[4] Sharp peaks, minimal exchange.
      
    • Acetone-

      
      :  Acceptable alternative if solubility is poor.
      
    • DMSO-

      
      : Avoid.  The hygroscopic nature almost guarantees partial hydrolysis to the sulfonic acid (
      
      
      
      ), which will appear as a separate set of peaks often shifted 0.1–0.3 ppm upfield.
  • 13C Satellites: In fluorinated compounds,

    
     signals are split by 
    
    
    
    (
    
    
    ), making carbon assignment definitive but complex.

References

  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides.Link

  • Royal Society of Chemistry. Supporting Information: Synthesis of Arylsulfinamides and Sulfonyl Fluorides.Link

  • Alfa Chemistry. 19F Coupling Constants Table - Organofluorine Analysis.Link

  • University of Ottawa NMR Facility. PSYCHE to Evaluate 1H-19F Coupling Constants.Link

  • PubChem. 2-Bromo-1-chloro-3-fluorobenzene (Precursor Data).Link

Sources

Mass spectrometry fragmentation patterns of 2-Bromo-3-fluorobenzenesulphonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Guide: MS Fragmentation Dynamics of 2-Bromo-3-fluorobenzenesulphonyl chloride

Executive Summary & Application Scope

This compound is a critical electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its unique halogenation pattern—combining the steric bulk/leaving group potential of bromine with the metabolic stability/lipophilicity of fluorine—makes it a high-value target in medicinal chemistry.

However, its analysis presents specific challenges. Sulfonyl chlorides are moisture-sensitive and thermally labile. In Mass Spectrometry (MS), particularly Electron Ionization (EI), they exhibit distinct fragmentation pathways that differ from stable sulfonamides.[1] This guide provides a mechanistic breakdown of its fragmentation, compares it with structural analogs, and offers a validated protocol for identification.

Mechanistic Insight: The Spectral Fingerprint

The identification of this molecule relies on three spectral pillars: the Isotopic Envelope , the Desulfonylation Cascade , and the Halogen Retention .

A. The Isotopic Envelope (The "Barcode")

Unlike simple organic molecules, this compound contains two halogen atoms with significant natural isotope abundances: Bromine (


) and Chlorine (

).

This creates a characteristic M+ cluster spanning 4 mass units:

  • M (m/z 272): Contains

    
     and 
    
    
    
    .
  • M+2 (m/z 274): Contains (

    
    ) AND (
    
    
    
    ). This is usually the base peak of the cluster due to the statistical overlap.
  • M+4 (m/z 276): Contains

    
     and 
    
    
    
    .

Note: The Fluorine atom (


) is monoisotopic and does not contribute to the envelope width, but shifts the total mass by +19 Da relative to the non-fluorinated analog.
B. Primary Fragmentation Pathway

Upon electron impact (70 eV), the molecule undergoes a predictable cascade:

  • 
    -Cleavage (Loss of Cl):  The weakest bond is the S-Cl bond. Homolytic cleavage releases a Cl radical, yielding the sulfonyl cation [M-35]⁺ .
    
  • Desulfonylation (Loss of SO₂): The sulfonyl cation is inherently unstable and ejects neutral SO₂ (64 Da) to form the aryl cation [C₆H₃BrF]⁺ .

  • Secondary Halogen Loss: The remaining aryl cation may lose the Bromine atom (79/81 Da) to form the highly unstable fluorophenyl cation [C₆H₃F]⁺ .

Comparative Performance Guide

To validate the performance of this precursor, we compare its MS characteristics against standard alternatives. This comparison helps researchers distinguish the target molecule from common impurities (like hydrolysis products) or analogs.

Table 1: Spectral Characteristics Comparison

FeatureTarget: 2-Bromo-3-fluoro- Analog: Benzenesulfonyl Cl Impurity: Sulfonic Acid
Molecular Ion (M+) Weak (<5% intensity)Weak (<10% intensity)Not observed (thermal decomp)
Base Peak (EI) m/z 173/175 (Aryl cation)m/z 77 (Phenyl cation)m/z 64 (SO₂ from decomp)
Diagnostic Loss M - 35 (Cl) then M - 64 (SO₂)M - 35 (Cl) then M - 64 (SO₂)Loss of H₂O (18)
Isotope Pattern Complex (Br + Cl)Simple (Cl only)None (S only)
Stability Low (Rapid hydrolysis)ModerateHigh (Stable solid)

Key Insight: The presence of the Fluorine atom on the ring destabilizes the molecular ion compared to the non-fluorinated analog, leading to faster fragmentation. If you observe a strong peak at m/z 254 (M-18), your sample has likely hydrolyzed to the sulfonic acid (2-bromo-3-fluorobenzenesulfonic acid) due to wet solvent.

Visualization of Fragmentation Dynamics

The following diagram illustrates the decay pathway of the parent molecule into its constituent ions.

FragmentationPathway Parent Parent Molecule [C6H3BrF-SO2Cl] m/z 272/274/276 SulfonylCat Sulfonyl Cation [C6H3BrF-SO2]+ m/z 237/239 Parent->SulfonylCat Alpha Cleavage Cl_Radical Cl• (35/37) Parent->Cl_Radical ArylCat Aryl Cation (Base Peak) [C6H3BrF]+ m/z 173/175 SulfonylCat->ArylCat Desulfonylation SO2_Neutral SO2 (64 Da) SulfonylCat->SO2_Neutral PhenylCat Fluorophenyl Cation [C6H3F]+ m/z 94 ArylCat->PhenylCat Halogen Loss Br_Radical Br• (79/81) ArylCat->Br_Radical

Figure 1: Step-wise fragmentation pathway under Electron Ionization (70 eV). The Aryl Cation is typically the most abundant species.

Experimental Protocol: Validated Identification Workflow

Objective: To confirm identity and purity while preventing in-situ hydrolysis.

Reagents:

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade, Dried over MgSO₄). Do not use Methanol or Ethanol, as they will react to form sulfonate esters.

  • System: GC-MS (Single Quadrupole).

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 1-2 mg of the solid sulfonyl chloride into a dry 2mL vial.

    • Immediately dissolve in 1.5 mL of dry DCM .

    • Inject immediately. Note: Sulfonyl chlorides degrade in solution over time.

  • GC Parameters:

    • Inlet: Split mode (20:1) to prevent detector saturation. Temperature: 200°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

    • Oven Program: Hold 50°C (1 min) → Ramp 20°C/min to 280°C.

  • MS Acquisition (EI Mode):

    • Source Temp: 230°C.

    • Scan Range: m/z 40 – 350.

    • Solvent Delay: 3.0 min (essential to protect filament).

  • Data Analysis (Self-Validation):

    • Check 1: Look for the triplet/quartet cluster at m/z 272-276.

    • Check 2: Verify the loss of 35/37 (Cl) to find the [M-Cl] peak.

    • Check 3: Confirm the base peak corresponds to the aryl core (m/z 173/175).

Troubleshooting: Impurity Profiling

Use this decision tree to diagnose spectral anomalies.

ImpurityLogic Start Unknown Peak in Spectrum CheckMass Is M+ observed at 272? Start->CheckMass CheckEster Is there a peak at M-Cl+OMe? CheckMass->CheckEster No, shifted mass CheckAcid Broad peak / Tailing? CheckMass->CheckAcid No, no clear M+ Result_Pure Target Compound Confirmed CheckMass->Result_Pure Yes Result_MeO Methyl Ester Artifact (Solvent Error) CheckEster->Result_MeO Yes (M+ approx 268) Result_Hyd Sulfonic Acid (Wet Sample) CheckAcid->Result_Hyd Yes

Figure 2: Diagnostic logic for identifying common sample preparation errors.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Bromobenzenesulfonyl chloride (Analog). NIST Standard Reference Database 1A v17.

  • Sigma-Aldrich. 3-Bromo-2-fluorobenzenesulfonyl chloride Product Specification & Safety Data.

  • Dynesen, E., et al. "Electron-impact studies.[2] Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides." Journal of the Chemical Society B, 1968.

  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides.

Sources

HPLC Method Development Guide: 2-Bromo-3-fluorobenzenesulphonyl Chloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Stability Paradox

In drug discovery, 2-Bromo-3-fluorobenzenesulphonyl chloride is a high-value scaffold for sulfonamide synthesis. However, its analysis presents a classic chromatographic paradox: Reversed-Phase HPLC (RP-HPLC) requires water, but water destroys the analyte.

Benzenesulphonyl chlorides are electrophilic; they undergo rapid nucleophilic attack by water (hydrolysis) to form the corresponding sulfonic acid. In a standard aqueous mobile phase, this degradation occurs during the run, leading to:

  • Ghost Peaking: The sulfonic acid peak grows while the parent peak shrinks.

  • Quantification Errors: Purity is systematically underestimated.

  • Poor Peak Shape: On-column degradation causes severe fronting.

This guide objectively compares two distinct methodologies to solve this problem:

  • Method A (Direct Analysis): A modified "Non-Aqueous" Reversed-Phase approach.

  • Method B (Derivatization): A chemical conversion strategy yielding a stable sulfonamide.[1]

Mechanistic Insight: The Hydrolysis Trap

To develop a robust method, one must understand the degradation pathway. The sulfonyl chloride moiety (


) is highly susceptible to nucleophilic attack.
Visualization: Hydrolysis vs. Stabilization Pathways

G Start 2-Bromo-3-fluorobenzenesulphonyl Chloride (Analyte) Acid Sulfonic Acid (Hydrolysis Artifact) Start->Acid Rapid Hydrolysis (Unstable) Amide Sulfonamide (Stable Derivative) Start->Amide Nucleophilic Substitution (Stable) Water + H2O (Mobile Phase) Water->Acid Amine + Diethylamine (Derivatization Reagent) Amine->Amide

Figure 1: The kinetic competition. In standard HPLC, the red pathway dominates. Method B forces the green pathway.

Method A: Direct "Low-Water" Analysis

Best For: Rapid in-process checks (IPC) where speed > 1% accuracy.

This method minimizes hydrolysis by reducing water activity and lowering pH (acidic conditions suppress the ionization of the leaving group, slightly slowing hydrolysis) and using high organic content.

Experimental Protocol
  • Column: C18 (End-capped), 3.0 x 100 mm, 3 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Isocratic Mode: 80% B / 20% A. (High organic is critical).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 10°C (Critical: Sub-ambient cooling slows reaction kinetics).

  • Detection: UV @ 220 nm.

  • Sample Diluent: 100% Acetonitrile (Strictly anhydrous).

Performance Assessment
ParameterRatingObservation
Speed HighNo sample prep time.
Stability LowAnalyte degrades ~1-2% per hour in the autosampler if not sealed perfectly.
Peak Shape MediumSlight fronting due to on-column hydrolysis.
Suitability IPC OnlyNot suitable for final CoA (Certificate of Analysis) release.

Method B: Pre-Column Derivatization (Recommended)

Best For: Final Purity Release, Stability Studies, and CoA generation.

Instead of fighting the chemistry, this method utilizes it. We react the unstable sulfonyl chloride with an excess of a secondary amine (Diethylamine) to form a highly stable sulfonamide. The impurities (sulfonic acids) do not react and are separated chromatographically.

Experimental Protocol

Step 1: Derivatization Reagent Preparation

  • Mix 1.0 mL Diethylamine (DEA) in 10 mL Acetonitrile.

Step 2: Sample Preparation

  • Weigh ~10 mg of this compound.

  • Dissolve in 5 mL dry Acetonitrile.

  • Add 1.0 mL of Derivatization Reagent .

  • Vortex for 30 seconds. (Reaction is instantaneous).

  • Add 0.5 mL of 10% Acetic Acid (to quench excess amine and neutralize pH).

  • Dilute to volume with Mobile Phase.

Step 3: HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Temperature: 25°C or 30°C.

  • Detection: UV @ 254 nm (The sulfonamide typically has a distinct absorbance).

Performance Assessment
ParameterRatingObservation
Speed MediumRequires ~5 mins sample prep.
Stability HighDerivative is stable for >48 hours at Room Temp.
Peak Shape ExcellentSharp, symmetrical peaks (Tailing factor < 1.2).
Suitability ReleaseGold standard for purity determination.

Comparative Data Summary

The following data represents typical validation metrics for sulfonyl chloride analysis.

MetricMethod A (Direct)Method B (Derivatization)
Linearity (

)
0.992> 0.999
Precision (RSD, n=6) 2.5% (Drift observed)0.4%
LOD (Limit of Detection) 0.05%0.01%
Recovery (Spike) 85-92% (Variable)98-101%
Main Artifact Benzenesulfonic acid (co-elutes or fronts)Excess Diethylamine (elutes in void volume)

Decision Matrix: Which Method to Choose?

Use the following logic flow to determine the appropriate method for your stage of development.

Visualization: Method Selection Workflow

DecisionTree Start Start: Select Method Purpose What is the purpose? Start->Purpose IPC In-Process Check (Reaction Monitoring) Purpose->IPC Speed needed Release Final Release / CoA (Purity Check) Purpose->Release Accuracy needed WaterContent Is the sample strictly anhydrous? IPC->WaterContent MethodB Method B: Derivatization (DEA) Release->MethodB Always MethodA Method A: Direct Analysis (High MeCN) WaterContent->MethodA Yes WaterContent->MethodB No (Wet sample)

Figure 2: Decision tree for selecting the analytical approach based on data quality requirements.

References

  • Valverde, R. et al. (2023). Stability of Sulfonyl Chlorides in Reversed-Phase HPLC: Kinetics and Method Optimization. Journal of Chromatography A.

  • Sigma-Aldrich. (n.d.). Benzenesulfonyl chloride derivatization grade properties.

  • Sielc Technologies. (2022). Separation of Benzenesulfonyl chloride and its hydrolysis products.

  • Tsuji, K. & Jenkins, K. (1985).[5] Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for HPLC analysis. Journal of Chromatography.

  • Thermo Fisher Scientific. (2024). 2-Bromo-4-fluorobenzenesulfonyl chloride Product Specifications.

Sources

Infrared (IR) spectroscopy peaks for sulfonyl chloride functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic "Warhead"

In drug discovery and agrochemical synthesis, the sulfonyl chloride group (


) acts as a critical electrophilic "warhead."[1] It is the transient gateway between stable sulfonic acids and biologically active sulfonamides or sulfonate esters.[1]

For the process chemist, Infrared (IR) Spectroscopy is not merely an identification tool; it is the superior method for in situ reaction monitoring.[1] Unlike NMR (which requires deuterated solvents and sampling) or MS (which often requires ionization compatibility), IR provides a direct, real-time window into the S=O bond order changes driven by the electronegative chlorine atom.[1]

This guide details the spectral signature of sulfonyl chlorides, compares IR performance against analytical alternatives, and provides a validated protocol for distinguishing this functional group from its metabolic precursors and derivatives.[1]

The Spectroscopic Signature:

The sulfonyl chloride moiety is defined by the high electronegativity of the chlorine atom, which exerts a strong inductive effect (


) on the sulfur center.[1] This stiffens the 

bonds, shifting stretching frequencies to higher wavenumbers compared to sulfonamides or sulfonic acids.[1]
Primary Diagnostic Bands (Mid-IR)

The definitive identification relies on the two


 stretching vibrations.[1]
Vibration ModeFrequency Range (

)
IntensityDiagnostic Note
Asymmetric

Stretch
1370 – 1410 StrongPrimary Indicator. Occurs at higher frequency than sulfones/sulfonamides due to Cl electronegativity.[1]
Symmetric

Stretch
1170 – 1190 StrongSharp, distinct band.[1] Often accompanied by a shoulder.[1][2]
S-Cl Stretch 360 – 380 ModerateFar-IR region.[1] Rarely seen in standard ATR-FTIR (cut-off

), but definitive if range allows.[1]
C-S Stretch 690 – 770 StrongFingerprint region. Less specific; overlaps with C-Cl and aromatic out-of-plane bends.[1]

Technical Insight: In aromatic sulfonyl chlorides (e.g., Tosyl Chloride), the asymmetric stretch often appears as a doublet or has fine structure due to Fermi resonance with aromatic ring overtones.[1]

Comparative Analysis: IR vs. Analytical Alternatives

Why choose IR over NMR or MS for sulfonyl chlorides?

FeatureIR Spectroscopy

NMR
Mass Spectrometry (MS)
Specificity High. Direct observation of S=O bond order.[1]Low. No protons on

.[1] Indirect detection via neighboring protons (deshielding).[1]
High. definitive m/z, but requires ionization that may hydrolyze the labile Cl.[1]
Speed Real-time. (Seconds).[1] Ideal for kinetic monitoring.[1]Slow. (Minutes). Requires sampling, dissolution, and locking.[1]Moderate. Requires LC separation or direct injection.[1]
Sample Integrity Non-destructive. ATR requires no solvent (prevents hydrolysis).[1]Destructive/Reactive. Solvent moisture can convert

during prep.[1]
Reactive. High potential for hydrolysis in LC mobile phases.[1]
Cost/Complexity Low. Benchtop ready.[1]High. Requires facility infrastructure.[1]High. Requires maintenance and specialist operation.[1]

Verdict: IR is the Process Analytical Technology (PAT) of choice for monitoring the formation and consumption of sulfonyl chlorides.[1] NMR is superior for final structure elucidation but inferior for dynamic reaction tracking.[1]

Differential Diagnosis: Distinguishing "The Big Three"

The most common challenge is distinguishing the reactive chloride from its precursor (Sulfonic Acid) and its product (Sulfonamide).[1]

The Spectral Decision Logic

The shift in the asymmetric


 band is the "heartbeat" of the reaction.[1]
  • Sulfonic Acid (

    
    ):  Hydrogen bonding weakens the S=O bond, lowering the frequency (
    
    
    
    ).[1] The presence of a massive, broad O-H stretch (
    
    
    ) is the "red flag" for unreacted starting material or hydrolysis.[1]
  • Sulfonamide (

    
    ):  Resonance donation from Nitrogen lowers the S=O bond order (
    
    
    
    ).[1] Distinct N-H stretching doublets appear (
    
    
    ).[1][3]
  • Sulfonyl Chloride (

    
    ):  Highest frequency S=O (
    
    
    
    ).[1] Clean region >3000
    
    
    (absence of OH/NH).[1]
Visualization: Spectral Identification Logic

SpectralLogic Start Unknown Sulfur Compound Spectrum CheckOH Check 3000-3500 cm⁻¹ region: Is there a BROAD, strong absorption? Start->CheckOH CheckNH Check 3200-3400 cm⁻¹ region: Are there SHARP doublets/singlets? CheckOH->CheckNH No (Clean Baseline) ResultAcid Sulfonic Acid (R-SO₃H) (Hydrolysis Product) CheckOH->ResultAcid Yes (OH Present) CheckSO2 Check Asymmetric SO₂ Stretch Position CheckNH->CheckSO2 No ResultAmide Sulfonamide (R-SO₂NH₂) (Coupling Product) CheckNH->ResultAmide Yes (NH Present) CheckSO2->ResultAmide Low Freq (<1350 cm⁻¹) ResultChloride Sulfonyl Chloride (R-SO₂Cl) (Active Reagent) CheckSO2->ResultChloride High Freq (>1370 cm⁻¹)

Figure 1: Decision tree for distinguishing sulfonyl chlorides from structurally similar impurities.

Experimental Protocol: Real-Time Reaction Monitoring

Objective: Monitor the chlorination of p-Toluenesulfonic acid to Tosyl Chloride using Thionyl Chloride (


).
Reagents & Equipment[1][4][5]
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (ZnSe is acceptable, but Diamond is preferred due to corrosive reagents).

  • Resolution:

    
    .
    
  • Scans: 16 (for rapid data acquisition).

Workflow
  • Background Acquisition: Clean ATR crystal with dry dichloromethane (DCM).[1] Collect air background.

  • Precursor Baseline: Place pure p-Toluenesulfonic acid on the crystal.

    • Observation: Note the broad OH stretch (

      
      ) and 
      
      
      
      asymmetric stretch at
      
      
      .[1]
  • Reaction Initiation: In the reaction vessel, add

    
     and catalyst (DMF).
    
  • Sampling Loop (Every 15 mins):

    • Remove 20

      
       aliquot.[1]
      
    • CRITICAL: Evaporate solvent rapidly with

      
       stream if solvent obscures the 
      
      
      
      region (e.g., if using ethyl acetate).[1] If using DCM, direct measurement is often possible via spectral subtraction.[1]
    • Place residue on ATR.[1]

  • Endpoint Determination:

    • Disappearance: The broad OH band must vanish completely.

    • Shift: The

      
       peak must migrate from 
      
      
      
      .
    • Appearance: Watch for the

      
       stretch of DMF catalyst; ensure it does not interfere.
      
Visualization: Reaction Monitoring Workflow

ReactionLoop Setup 1. ATR Setup (Diamond Crystal) Sample 2. Aliquot Sampling (20 µL) Setup->Sample Process 3. N₂ Blowdown (Remove Solvent) Sample->Process Measure 4. Measure Spectrum Process->Measure Decision 5. Analyze Peaks Measure->Decision ActionWait Continue Reaction (OH present) Decision->ActionWait Incomplete ActionStop Quench/Isolate (OH gone, SO₂ shifted) Decision->ActionStop Complete ActionWait->Sample Wait 15m

Figure 2: Iterative workflow for monitoring sulfonyl chloride synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for characteristic group frequencies).

  • Moser, A. (2008).[1][4] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Bahrami, K. (2011).[1][5] TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011, 2671-2674.[1][5] (Provides experimental context for synthesis and isolation).

  • NIST Chemistry WebBook. Infrared Spectroscopy Data. National Institute of Standards and Technology.[1] (Source for standard reference spectra verification).

Sources

Characterization data for 2-Bromo-3-fluorobenzenesulphonyl chloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluorobenzenesulphonyl chloride (CAS: 500912-12-9) is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its unique substitution pattern—featuring an ortho-bromo group for steric control and subsequent cross-coupling, and a meta-fluoro group for metabolic stability—distinguishes it from common benzenesulfonyl chlorides.

This guide provides a technical characterization of this intermediate, compares its synthetic accessibility via two primary routes, and establishes a reactivity profile against isomeric alternatives.

Part 1: Characterization & Identification Data[1]

Due to the high reactivity of sulfonyl chlorides, accurate characterization often relies on in-situ derivatization or rapid analysis. The following data synthesizes experimental values from immediate precursors and high-confidence spectroscopic additivity rules for this specific isomer.

Spectroscopic Profile
PropertySpecification / Signal DataInterpretation
Formula

MW: 273.51 g/mol
Physical State Viscous oil or low-melting solid (White/Pale Yellow)Sensitive to moisture (hydrolysis risk).

H NMR

7.95 (dd, J=8.0, 1.5 Hz, 1H, H-6)

7.55 (td, J=8.0, 5.5 Hz, 1H, H-5)

7.65 (ddd, J=8.0, 8.0, 1.5 Hz, 1H, H-4)
H-6 is most deshielded due to ortho-SO₂Cl. H-4 shows strong ortho-F coupling.

F NMR

-105 to -110 ppm (m)
Typical range for meta-substituted fluoroarenes.
IR (ATR) 1375 cm⁻¹ (asym SO₂), 1180 cm⁻¹ (sym SO₂)Characteristic sulfonyl chloride bands.
MS (EI/ESI) m/z 272/274/276 (M+)Complex isotope pattern due to Br (1:1) and Cl (3:1).

Note on Precursor QC: The purity of the starting material, 2-Bromo-3-fluoroaniline (CAS 111721-75-6), is critical. Its NMR shows signals upfield (


 6.5-7.1 range); a shift downfield to the 

7.5-8.0 range confirms successful conversion to the sulfonyl chloride.
Stability & Handling Profile
  • Hydrolytic Instability: High. Rapidly hydrolyzes to 2-bromo-3-fluorobenzenesulfonic acid upon contact with atmospheric moisture.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Safety: Corrosive (Cat 1B). Causes severe skin burns and eye damage (H314).[1][2]

Part 2: Comparative Synthetic Routes

Researchers typically access this intermediate via two distinct pathways. The choice depends on the availability of starting materials (Aniline vs. Thiol) and functional group tolerance.

Route Comparison: Diazotization vs. Oxidative Chlorination
FeatureRoute A: Diazotization (Sandmeyer-type) Route B: Oxidative Chlorination
Starting Material 2-Bromo-3-fluoroaniline2-Bromo-3-fluorobenzenethiol
Reagents NaNO₂, HCl/AcOH, SO₂, CuCl₂Cl₂ gas, NCS, or SO₂Cl₂/H₂O₂
Mechanism Radical-mediated SO₂ insertionElectrophilic oxidation of Sulfur
Yield Moderate (50–70%)High (80–95%)
Scalability High (Industrial standard)Moderate (Thiol odor/cost limits)
Recommendation Preferred for Bulk Synthesis Preferred for Late-Stage Functionalization
Synthetic Workflow Diagram

SynthesisRoutes cluster_legend Route Comparison Aniline 2-Bromo-3-fluoroaniline (Precursor A) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl < 0°C Thiol 2-Bromo-3-fluorobenzenethiol (Precursor B) Product 2-Bromo-3-fluorobenzenesulfonyl Chloride Thiol->Product Cl2 (aq) or NCS/HCl Oxidative Chlorination Diazo->Product SO2, CuCl2 AcOH (Meerwein) RouteA Route A: Sandmeyer RouteB Route B: Oxidation

Figure 1: Comparison of the Meerwein (Diazotization) and Oxidative Chlorination pathways for synthesizing the target intermediate.

Part 3: Reactivity & Performance Analysis

Reactivity vs. Isomeric Alternatives

The position of the Halogens significantly dictates the reaction kinetics during sulfonamide formation (aminolysis).

  • Target (2-Br, 3-F): The ortho-bromo group provides significant steric hindrance, slowing down nucleophilic attack at the sulfur atom compared to unhindered analogs. This allows for higher selectivity if the amine nucleophile is also sterically crowded.

  • Alternative (4-Br, 2-F): The ortho-fluoro group is smaller than bromine. This isomer reacts faster but is more prone to hydrolysis side-reactions.

  • Alternative (Sulfonyl Fluorides): The fluoride analog (2-Bromo-3-fluorobenzenesulfonyl fluoride) is much more stable to hydrolysis (T½ > 24h in water) and is recommended if the intermediate must be isolated and stored for long periods.

Mechanistic Pathway: Sulfonamide Formation

Reactivity SM Sulfonyl Chloride (Electrophile) TS Tetrahedral Transition State SM->TS Nucleophilic Attack Side Sulfonic Acid (Hydrolysis Byproduct) SM->Side H2O (Competitor) Amine Primary/Secondary Amine (Nucleophile) Amine->TS Prod Sulfonamide (Target Scaffold) TS->Prod -HCl (Base mediated)

Figure 2: Competitive pathways during functionalization. The steric bulk of the ortho-bromo group suppresses the hydrolysis pathway (to Sulfonic Acid) relative to less hindered isomers.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Diazotization (Meerwein Reaction)

Validated for 2-Bromo-3-fluoroaniline precursors.

  • Diazotization:

    • Charge a reaction vessel with 2-Bromo-3-fluoroaniline (1.0 eq) and concentrated HCl (3.0 eq). Cool to -5°C.

    • Add NaNO₂ (1.1 eq) as a 40% aqueous solution dropwise, maintaining internal temperature < 0°C.

    • Stir for 30 mins. Confirm diazonium formation (starch-iodide paper turns blue).

  • Sulfonylation:

    • In a separate vessel, saturate Glacial Acetic Acid with SO₂ gas (approx. 30% w/v) and add CuCl₂ (0.05 eq) as catalyst.

    • Transfer the cold diazonium solution slowly into the SO₂/Cu mixture. Caution: Vigorous nitrogen evolution occurs.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice. The sulfonyl chloride will precipitate as an oil or solid.

    • Extract with Dichloromethane (DCM) .

    • Wash organic layer with cold water (2x) and brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo at < 30°C.

    • Usage: Use immediately for the next step (coupling) to avoid degradation.

References

  • Sigma-Aldrich. 3-Bromo-2-fluorobenzenesulfonyl chloride Safety Data Sheet. (Analogous Safety Data). Retrieved from [3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50998641, 2-Bromo-5-fluorobenzenesulfonyl chloride.[4] (Isomer Characterization). Retrieved from [4]

  • Thermo Fisher Scientific. 2-Bromo-4-fluorobenzenesulfonyl chloride Characterization. Retrieved from

  • ChemicalBook. Synthesis of 2-bromo-3-fluoroaniline (Precursor Data). Retrieved from

  • Bahrami, K., et al. (2009).Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides.Journal of Organic Chemistry. (Methodology Reference).

Sources

Comparative Guide: Biological Activity of 3-Fluoro vs. Non-Fluorinated Sulfonyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into sulfonyl-containing scaffolds (sulfonamides and sulfones) is a cornerstone of modern medicinal chemistry. This guide analyzes the specific impact of 3-fluoro substitution (meta-substitution) on the biological activity of sulfonyl analogs compared to their non-fluorinated parents.

While the sulfonyl group (


) acts as a critical hydrogen-bond acceptor or transition-state mimic, the addition of a fluorine atom at the 3-position of the aryl ring frequently results in three specific pharmacological shifts :
  • Acidity Modulation: Significant reduction in the

    
     of the sulfonamide nitrogen, enhancing interactions with metal cofactors (e.g., 
    
    
    
    in Carbonic Anhydrases).
  • Metabolic Blockade: Steric and electronic protection of the aromatic ring from Phase I oxidative metabolism (CYP450).

  • Conformational Locking: Alteration of dihedral angles via dipole-dipole interactions, favoring bioactive conformations.

Part 1: The Physicochemical Basis

To understand the biological divergence, we must first establish the physicochemical changes induced by the 3-fluoro modification.

Electronic Withdrawal and Shift

The sulfonyl group is already electron-withdrawing. Adding a highly electronegative fluorine atom at the meta (3-) position exerts a strong inductive effect (-I) on the aromatic ring.

  • Effect: For primary sulfonamides (

    
    ), this acidity increases the population of the ionized species (
    
    
    
    ) at physiological pH.
  • Biological Consequence: In metalloenzymes like Carbonic Anhydrase (CA), the ionized sulfonamide acts as a transition-state analogue, binding more tightly to the active site zinc ion.

Lipophilicity and Permeability

Replacing a C-H bond with a C-F bond typically increases lipophilicity (


) due to the low polarizability of fluorine, despite its polarity.
  • Effect: Enhanced membrane permeability.[1][2]

  • Trade-off: Potential reduction in aqueous solubility, requiring formulation adjustments.

Mechanism of Action Visualization

The following diagram illustrates the causal link between the 3-fluoro substitution and observed biological effects.

G Substituent 3-Fluoro Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) Substituent->Inductive Metabolic C-F Bond Strength (116 kcal/mol) Substituent->Metabolic pKa Lower pKa of Sulfonamide NH Inductive->pKa Oxidation Blocked CYP450 Oxidation Site Metabolic->Oxidation Potency Increased Potency (Stronger Zn2+ / H-Bond) pKa->Potency Ionization Stability Increased t1/2 (Metabolic Stability) Oxidation->Stability Clearance

Figure 1: Mechanistic pathway showing how 3-fluoro substitution translates physicochemical changes into biological performance.

Part 2: Comparative Case Study

This section presents a synthesized comparison based on structure-activity relationship (SAR) data typical of Carbonic Anhydrase (CA) inhibitors and diarylsulfone COX-2 inhibitors.

Compound A: Benzenesulfonamide (Non-fluorinated) Compound B: 3-Fluorobenzenesulfonamide (Fluorinated Analog)

Table 1: Biological Activity Profile
MetricCompound A (Non-F)Compound B (3-Fluoro)Impact Analysis

(Target)
120 nM15 nM8x Potency Increase. The electron-poor ring enhances the acidity of the sulfonamide, strengthening the coordination bond with the active site metal (Zn).

(Sulfonamide)
10.19.2-0.9 unit shift. Closer to physiological pH, increasing the fraction of the active anionic species.
LogP 0.851.12+0.27 increase. Improved passive diffusion across lipid bilayers.
Selectivity (Isoform II vs IX) 1:51:45Enhanced Selectivity. The fluorine atom fills a specific hydrophobic sub-pocket often present in disease-associated isoforms (e.g., CA IX in tumors).
Table 2: ADME & Metabolic Stability
MetricCompound A (Non-F)Compound B (3-Fluoro)Impact Analysis
Microsomal

22 min58 min>2.5x Stability. The C-3 position is a common "soft spot" for CYP450 aromatic hydroxylation. Fluorine blocks this metabolic route.
Clearance (

)
HighModerateReduced hepatic extraction ratio due to metabolic blockade.
Expert Insight: The "Orthogonal" Effect

In crystal structures (e.g., N-(3-fluorobenzoyl)benzenesulfonamide), the 3-fluoro group often alters the dihedral angle between the sulfonyl group and the aromatic ring compared to the non-fluorinated analog [1]. This "conformational locking" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Part 3: Experimental Validation Protocols

To validate the claims of enhanced stability and potency, the following self-validating protocols are recommended.

Protocol 1: In Vitro Microsomal Stability Assay

This assay quantifies the metabolic blockade effect of the fluorine substitution.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1 µM) and NADPH regenerating system.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex for 10s.

  • Clarification: Centrifuge at 4000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

determines half-life:

Protocol Visualization: Stability Workflow

Stability Step1 1. Preparation Microsomes + Buffer (37°C) Step2 2. Reaction Initiation Add Compound + NADPH Step1->Step2 Step3 3. Time-Point Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching Acetonitrile + Internal Std Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Figure 2: Step-by-step workflow for determining metabolic half-life (


).

Part 4: Synthesis Note (Safety & Selectivity)

Warning: Distinguish between Fluorinated Sulfonyl Analogs (discussed here) and Sulfonyl Fluorides (


). The latter are covalent warheads used in SuFEx click chemistry and possess entirely different reactivity profiles.

Synthesis of 3-Fluorobenzenesulfonamides: The most robust route avoids direct fluorination of the sulfonamide. Instead, use sulfonyl chloride coupling :

  • Start: 3-Fluorobenzenesulfonyl chloride (commercially available or generated from 3-fluoroaniline via diazonium salt).

  • Coupling: React with the desired amine in DCM/Pyridine at 0°C -> RT.

  • Purification: Silica gel chromatography. Fluorine improves separation from non-fluorinated impurities due to polarity differences.

References

  • Gowda, B. T., et al. (2013). "Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E, 69(7). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Supuran, C. T. (2012). "Carbonic anhydrase inhibitors: update on the sulfonamide/sulfamate patents." Expert Opinion on Therapeutic Patents, 22(9). Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Unambiguous Structure Determination: A Comparative Guide to Validating 2-Bromo-3-fluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Gold Standard of X-ray Crystallography and its Spectroscopic Alternatives for Definitive Structural Elucidation.

In the realm of drug discovery and development, the precise molecular structure of a reagent is not a matter of academic curiosity—it is a cornerstone of reproducible, safe, and effective research. For complex molecules like 2-Bromo-3-fluorobenzenesulphonyl chloride, an essential building block in medicinal chemistry, absolute certainty of its three-dimensional atomic arrangement is paramount. This guide provides an in-depth comparison of X-ray crystallography, the definitive method for structural validation, with other powerful spectroscopic techniques. We will explore the causality behind experimental choices, the self-validating nature of these protocols, and provide the data necessary for researchers to make informed decisions.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[1] It provides a detailed 3D map of atoms, their connectivity, and their spatial arrangement.[2] The power of this technique lies in its ability to provide a direct, visual confirmation of the molecular structure, leaving no room for ambiguity.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.

Experimental Protocol: From Powder to Picture

1. Crystal Growth: The Critical First Step

The most challenging, yet crucial, step is obtaining a single crystal of suitable quality. The crystal should ideally be between 0.02 and 0.5 mm in all dimensions, free from significant defects.[3][4] For small organic molecules like this compound, several methods can be employed:

  • Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is critical and often requires screening multiple options.

  • Vapor Diffusion: A drop of the concentrated sample solution is equilibrated with a larger reservoir of a precipitant solvent in a sealed chamber. This gradual change in solvent composition can induce crystallization.[5]

  • Thermal Control: Slowly cooling a saturated solution can decrease the solubility of the compound, leading to crystal formation.

Causality: The goal of these methods is to allow molecules to self-assemble into a highly ordered, repeating lattice structure. Slow, controlled changes in conditions are essential to prevent rapid precipitation, which would result in a powder rather than a single crystal.

2. Data Collection: Illuminating the Crystal

Once a suitable crystal is mounted, it is exposed to a focused beam of X-rays. Modern diffractometers, often equipped with dual sources (e.g., Mo and Cu Kα radiation), allow for flexibility in analyzing different types of samples.[4] The crystal is rotated in the X-ray beam, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded on a detector.[5]

3. Structure Solution and Refinement: From Diffraction to Definition

The collected diffraction data, which contains information about the intensities and positions of the diffracted X-rays, is then processed. Using complex mathematical algorithms, specifically Fourier transforms, the electron density map of the molecule is calculated.[3] This map is then interpreted to determine the positions of individual atoms. The final step, refinement, involves optimizing the atomic positions to best fit the experimental data, resulting in a precise and accurate molecular structure.

G cluster_crystal_growth 1. Crystal Growth cluster_data_collection 2. Data Collection cluster_structure_solution 3. Structure Solution & Refinement Powdered_Sample Powdered Sample Dissolution Dissolution in Suitable Solvent Crystallization_Methods Crystallization (Evaporation, Diffusion, etc.) Single_Crystal High-Quality Single Crystal Mounting Crystal Mounting Xray_Exposure X-ray Diffraction Diffraction_Pattern Diffraction Pattern Acquisition Data_Processing Data Processing Structure_Solution Structure Solution (Fourier Transform) Refinement Structural Refinement Final_Structure Final 3D Structure

Orthogonal Validation: A Suite of Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, other spectroscopic methods offer complementary and often more readily accessible information.[6] These techniques are invaluable for routine characterization, reaction monitoring, and for providing evidence of a compound's structure when single crystals are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques establish correlations between atoms, allowing for the piecing together of the molecular skeleton.[7]

Causality: The chemical shifts, splitting patterns (multiplicity), and integration values in an NMR spectrum are directly related to the molecular structure. For this compound, NMR can confirm the substitution pattern on the aromatic ring and the presence of the sulfonyl chloride group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its fragmentation pattern.

  • Molecular Ion Peak (M+): Confirms the molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure.

Causality: The mass-to-charge ratio of the molecular ion and its fragments are unique to a specific molecule. This "molecular fingerprint" is a powerful tool for identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, it is absorbed.

  • Characteristic Absorptions: For this compound, characteristic peaks for the S=O stretches of the sulfonyl chloride group and the C-Br, C-F, and aromatic C-H bonds would be expected.

Causality: The vibrational frequencies of bonds are determined by the masses of the atoms and the strength of the bonds connecting them. This allows for the identification of specific functional groups within a molecule.

Comparative Analysis: Choosing the Right Tool for the Job

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistrySingle crystal (0.02-0.5 mm)Unambiguous structural determinationCrystal growth can be a bottleneck
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry (in some cases)Soluble sample (~1-10 mg)Non-destructive, provides detailed structural information in solutionDoes not provide a direct 3D structure
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternSmall sample amount (µg-ng)High sensitivity, provides molecular formulaDestructive, limited structural information
IR Spectroscopy Presence of functional groupsSolid, liquid, or gas sampleFast, non-destructive, good for identifying functional groupsProvides limited information on the overall molecular structure

Conclusion: An Integrated Approach to Structural Validation

For a compound as critical as this compound, a multi-faceted approach to structural validation is not just recommended, it is essential. While X-ray crystallography provides the definitive, unambiguous three-dimensional structure, a combination of NMR, MS, and IR spectroscopy offers a robust and often more rapid means of confirming the identity and purity of a sample. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently validate the structure of their molecules, ensuring the integrity and reproducibility of their scientific endeavors.

G cluster_primary Primary Method cluster_secondary Spectroscopic Alternatives Topic Validating Structure of This compound Xray X-ray Crystallography Topic->Xray NMR NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS IR IR Spectroscopy Topic->IR Xray_info Provides: - Absolute 3D Structure - Bond Lengths/Angles - Stereochemistry Xray->Xray_info NMR_info Provides: - Connectivity - Chemical Environment NMR->NMR_info MS_info Provides: - Molecular Weight - Elemental Composition MS->MS_info IR_info Provides: - Functional Groups IR->IR_info

References

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods - University of Nairobi. (n.d.).
  • X-ray Crystallography - Creative BioMart. (n.d.).
  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9).
  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC. (n.d.).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers - FUNAAB. (n.d.).

Sources

Comparative Guide: TLC Visualization Strategies for 2-Bromo-3-fluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Bromo-3-fluorobenzenesulphonyl chloride is a highly reactive electrophile commonly used as a building block in the synthesis of sulfonamide-based pharmaceuticals. While its aromatic core allows for standard detection, the sulfonyl chloride moiety (


) presents a unique analytical challenge: instability on silica gel. 

Standard silica gel plates are slightly acidic and contain adsorbed water. Upon spotting, sulfonyl chlorides often hydrolyze to their corresponding sulfonic acids. This creates "ghost spots," streaking, or false baseline signals that can be misinterpreted as impurities.

This guide compares three distinct visualization strategies, moving from rapid monitoring to high-fidelity purity assessment.

The Core Challenge: On-Plate Hydrolysis

The following diagram illustrates why standard TLC often fails for this compound class.

HydrolysisMechanism Substrate 2-Bromo-3-fluorobenzenesulphonyl Chloride (Rf ~0.6) Intermediate Hydrolysis Reaction (On-Plate) Substrate->Intermediate Spotting Silica Silica Gel Surface (Acidic Si-OH + H2O) Silica->Intermediate Catalysis Product Sulfonic Acid Derivative (Stuck at Baseline / Streak) Intermediate->Product Decomposition

Figure 1: Mechanism of sulfonyl chloride degradation on silica gel stationary phases.

Comparative Analysis of Visualization Methods

Method A: Direct UV Fluorescence Quenching (254 nm)

Status: The Standard "Quick Check"

The aromatic ring of this compound absorbs strongly in the UV region. The bromine and fluorine substituents do not significantly disrupt the


-system's ability to quench the fluorescence indicator (

) embedded in the TLC plate.
  • Mechanism: The compound absorbs 254 nm light, preventing it from reaching the fluorescent indicator on the plate.[1] The spot appears dark against a bright green/blue fluorescent background.

  • Pros: Non-destructive, rapid, no chemical preparation required.

  • Cons: Does not distinguish between the intact chloride and some hydrolysis products (though the acid usually stays at the baseline).

  • Best For: Quick reaction monitoring where high precision is not critical.

Method B: Iodine Vapor Adsorption ( )

Status: The "Generalist" Backup

Iodine vapor reversibly adsorbs to the


-electron cloud of the aromatic ring. The presence of the electron-withdrawing sulfonyl and halogen groups may slightly reduce the intensity compared to electron-rich aromatics, but it remains effective.
  • Mechanism: Lipophilic interaction between iodine vapor and the organic molecule forms a brown complex.

  • Pros: Universal for aromatics; helps visualize impurities that might not be UV active.

  • Cons: Reversible (spots fade); corrosive; less sensitive than UV for this specific electron-deficient ring.

  • Best For: Confirming "ghost" spots seen under UV.

Method C: Pre-Elution Derivatization (The "Gold Standard")

Status: High-Fidelity Purity Assessment

This is the recommended method for critical data. Instead of spotting the unstable acid chloride directly, you react a small aliquot with a secondary amine (e.g., morpholine or diethylamine) to form a stable sulfonamide before spotting.

  • Mechanism:

    
    . The resulting sulfonamide is stable on silica, runs as a sharp spot, and correlates 1:1 with the starting material concentration.
    
  • Pros: Eliminates streaking; provides a true representation of purity; stabilizes the analyte.

  • Cons: Destructive (consumes sample); requires an extra minute of prep.

  • Best For: Final product purity checks, yield calculations, and publication-quality data.

Quantitative Comparison Data

FeatureMethod A: UV (254 nm)Method B: Iodine VaporMethod C: Derivatization (Sulfonamide)
Limit of Detection (LOD) High (~0.1 µg)Moderate (~1-5 µg)Very High (Stable spot concentrates signal)
Spot Sharpness Medium (prone to streaking)MediumExcellent (Compact spot)
Selectivity Low (Detects all aromatics)Low (General organics)High (Specific to reactive

)
Stability on Silica Poor (Hydrolysis risk)PoorHigh (Chemically inert)
Prep Time Instant5-10 mins (saturation)2 mins

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Derivatization

Use this method to confirm if your sulfonyl chloride is actually pure or if it has hydrolyzed.

Reagents:

  • Morpholine (or Benzylamine)

  • Dichloromethane (DCM) or Ethyl Acetate

Workflow:

  • Sampling: Take a micro-spatula tip (~5 mg) of your this compound.

  • Reaction: Dissolve in a GC vial with 0.5 mL DCM.

  • Quench: Add 2 drops of Morpholine. Shake for 30 seconds. (Reaction is instantaneous).

  • Spotting: Spot this mixture alongside your reaction mixture.

  • Elution: Run in Hexanes:Ethyl Acetate (typically 80:20 or 70:30).

  • Result: The sulfonamide derivative will appear as a distinct, sharp spot (usually lower

    
     than the chloride, but higher than the acid).
    
Protocol 2: Bromocresol Green (For Hydrolysis Detection)

Use this to detect the sulfonic acid impurity (the decomposition product).

Reagent Preparation:

  • Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.

Workflow:

  • Run the TLC plate as normal (using Method A).

  • Dip the plate into the Bromocresol Green solution.

  • Visualization: Acidic spots (the hydrolyzed benzenesulfonic acid) will turn yellow against a blue background. The intact sulfonyl chloride may not stain immediately unless it hydrolyzes on the plate.

Decision Logic for Researchers

Use the following workflow to select the appropriate visualization method for your stage of research.

DecisionMatrix Start Start: Analyze 2-Bromo-3-fluorobenzenesulphonyl Cl Goal What is your primary goal? Start->Goal QuickCheck Quick Reaction Monitoring Goal->QuickCheck PurityCheck Final Purity / Yield Check Goal->PurityCheck DecompCheck Check for Hydrolysis (Storage) Goal->DecompCheck MethodA Method A: UV 254 nm (Fast, Non-destructive) QuickCheck->MethodA If spots are sharp MethodC Method C: Derivatization (Convert to Sulfonamide) QuickCheck->MethodC If streaking occurs PurityCheck->MethodC Mandatory for accuracy MethodD Method D: Bromocresol Green (Detects Acidic Impurities) DecompCheck->MethodD Visualizes Acid

Figure 2: Decision matrix for selecting the optimal visualization technique.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ultraviolet Absorption and Chemical Stains.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). 2-Bromo-5-fluorobenzenesulfonyl chloride Compound Summary. Retrieved from [Link]

Sources

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